molecular formula C7H8ClNO B1345702 3-Chloro-2-methoxyaniline CAS No. 51114-68-2

3-Chloro-2-methoxyaniline

Cat. No.: B1345702
CAS No.: 51114-68-2
M. Wt: 157.6 g/mol
InChI Key: VPZJHTWLWKFPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methoxyaniline (CAS 51114-68-2), also known as 3-chloro-o-anisidine, is an aromatic amine with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol . This compound is a solid that should be stored in a cool, dark place, sealed in dry conditions at room temperature . Researchers value this chemical as a versatile synthetic intermediate, particularly in the development of agrochemicals and dyes. Research Applications A primary research application of this compound is its role as a key building block in the synthesis of herbicide intermediates . It is instrumental in the production of quinclorac, a selective herbicide used in rice fields, highlighting its importance in agricultural chemistry . Furthermore, as a derivative of o-anisidine (2-methoxyaniline), it serves as a precursor in the synthesis of various azo dyes and pigments for the textile, leather, and paper industries . Its structural features make it a valuable starting material in organic synthesis for constructing more complex molecules with potential biological activity. Handling and Safety This compound requires careful handling by qualified professionals in a well-ventilated laboratory setting. It is associated with the GHS Signal Word "Warning" and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats, is essential to minimize exposure. It is critical to note that this product is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, cosmetics, food, or any other personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZJHTWLWKFPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199123
Record name Aniline, 3-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51114-68-2
Record name Aniline, 3-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 3-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3-Chloro-2-methoxyaniline (CAS Number: 51114-68-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and experimental protocols for 3-Chloro-2-methoxyaniline. This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1]

Chemical Identity and Physical Properties

This compound, also known as 3-chloro-o-anisidine, is an aromatic amine.[2] The presence of chloro and methoxy substituents on the aniline ring influences its polarity and reactivity.[3] While some sources describe it as a pale yellow to brown solid, it is more commonly available and described as a liquid at room temperature, appearing as a clear, dark red to tan liquid.[1][3]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 51114-68-2[2]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [2]
IUPAC Name This compound[2]
Synonyms 3-Chloro-o-anisidine, Aniline, 3-chloro-2-methoxy-, Benzenamine, 3-chloro-2-methoxy-[2]
SMILES COC1=C(C=CC=C1Cl)N[2]
InChI Key VPZJHTWLWKFPQW-UHFFFAOYSA-N[2]

Table 2: Physical and Chemical Properties

PropertyValue
Physical State Liquid at 20°C[1]
Appearance Clear, dark red to tan liquid[1]
Boiling Point 246 °C[4]
Density 1.231 - 1.234 g/cm³[4]
Water Solubility 0.707 mg/mL (calculated)[5]
Solubility in Organic Solvents Soluble in ethanol, chloroform, and dichloromethane.[1]
Log P (Octanol-Water Partition Coefficient) 1.8 (Computed)[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[6]

Table 3: GHS Hazard Information

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[2][6]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation[2][6]
Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3)GHS07WarningH335: May cause respiratory irritation[2][6]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[6]

Experimental Protocols

Synthesis Protocol: Reduction of 3-Chloro-2-nitroanisole

A common method for the synthesis of this compound is the reduction of the corresponding nitro compound, 3-chloro-2-nitroanisole. The following is a representative protocol using iron powder in acetic acid.

Materials:

  • 3-chloro-2-nitroanisole

  • Iron powder

  • Glacial acetic acid

  • Acetonitrile

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-chloro-2-nitroanisole in a 1:1 mixture of glacial acetic acid and acetonitrile.

  • Add iron powder to the solution (approximately 4 molar equivalents).

  • Heat the reaction mixture to reflux and stir for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and dilute it with water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation.

Spectroscopic Characterization

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Parameters:

  • Spectrometer: 400 MHz

  • Pulse Sequence: Standard single pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 s

¹³C NMR Parameters:

  • Spectrometer: 100 MHz

  • Pulse Sequence: Proton-decoupled

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 s

Sample Preparation (for liquid sample): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition:

  • Spectrometer: FTIR spectrometer

  • Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Record the spectrum and perform a background subtraction.

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Ionization Method: Electron Ionization (EI)

  • Inlet: Gas chromatography (GC) or direct insertion probe

  • Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 3-Chloro-2-nitroanisole reaction Reduction (e.g., Fe/CH₃COOH) start->reaction product This compound reaction->product

Synthesis of this compound.

Characterization_Workflow cluster_sample Sample cluster_analysis Analysis cluster_data Data Interpretation sample Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure functional_groups Functional Group ID ftir->functional_groups molecular_weight Molecular Weight Confirmation ms->molecular_weight

Experimental workflow for characterization.

Logical_Relationships cluster_compound Compound Properties cluster_techniques Analytical Techniques cluster_info Information Obtained compound This compound nmr NMR compound->nmr  analyzed by   ftir FTIR compound->ftir  analyzed by   ms MS compound->ms  analyzed by   structure Chemical Structure (Connectivity) nmr->structure  determines   functional_groups Functional Groups (N-H, C-O, C-Cl) ftir->functional_groups  identifies   mw Molecular Weight ms->mw  determines  

Relationship between techniques and data.

References

An In-depth Technical Guide to 3-Chloro-2-methoxyaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methoxyaniline is a substituted aniline derivative with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed spectral analysis, a validated synthesis protocol, and insights into its applications, particularly in drug development. All quantitative data is summarized in structured tables, and key experimental workflows are visualized to facilitate understanding and application in a research and development setting.

Core Physical and Chemical Properties

This compound, with the CAS number 51114-68-2, is a clear, dark red to tan liquid at room temperature.[1] Its core physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight 157.60 g/mol [2][3]
Appearance Clear, dark red to tan liquid[1]
Boiling Point 162.4 °C at 760 mmHg (Predicted)
Density 1.555 g/cm³ (Predicted)
Solubility Soluble in organic solvents.[1]
InChI Key VPZJHTWLWKFPQW-UHFFFAOYSA-N[2]
Canonical SMILES COC1=C(C=CC=C1Cl)N[2]

Spectral Data Analysis

Detailed spectral analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

IR Spectroscopy

The Infrared (IR) spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below is sourced from a sample analyzed as a neat liquid.

Wavenumber (cm⁻¹)Functional Group
3450-3300N-H stretch (amine)
3050-3000C-H stretch (aromatic)
2950-2850C-H stretch (methoxy)
1620-1580C=C stretch (aromatic)
1250-1200C-O stretch (aryl ether)
800-700C-Cl stretch

Note: The above data are typical ranges and may vary slightly based on experimental conditions.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common synthetic route involves the reduction of the corresponding nitro compound, 2-chloro-6-nitroanisole. The following is a general experimental procedure that can be adapted for this synthesis. A similar protocol has been successfully used for the synthesis of 2-chloro-3-methoxyaniline.[4]

Reduction of 2-Chloro-6-nitroanisole

Materials:

  • 2-Chloro-6-nitroanisole

  • Iron powder

  • Glacial acetic acid

  • Acetonitrile

  • Water

  • Sodium carbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • Dissolve 2-chloro-6-nitroanisole in a 1:1 mixture of glacial acetic acid and acetonitrile.

  • To this solution, add iron powder (approximately 4 equivalents).

  • Stir the reaction mixture under reflux for approximately 3.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and neutralize with solid sodium carbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation.

SynthesisWorkflow Start 2-Chloro-6-nitroanisole Reagents Iron Powder Glacial Acetic Acid Acetonitrile Reaction Reflux (3.5h) Start->Reaction Reagents->Reaction Add Workup Dilute with Water Neutralize (Na2CO3) Extract (DCM) Reaction->Workup Purification Wash with Brine Dry (Na2SO4) Concentrate Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its substituted aniline structure allows for a variety of chemical transformations, making it a versatile building block.

While specific signaling pathways directly involving this compound are not documented, its derivatives are of interest in medicinal chemistry. For instance, substituted anilines are common pharmacophores in kinase inhibitors and other targeted therapies. The chloro and methoxy groups on the aniline ring can influence the binding affinity and selectivity of the final drug molecule to its biological target.

The general utility of this compound in synthetic chemistry is illustrated in the diagram below, highlighting its role as a precursor to more complex molecules.

Applications Aniline This compound Reaction1 Diazotization Aniline->Reaction1 Reaction2 Acylation Aniline->Reaction2 Reaction3 Alkylation Aniline->Reaction3 Intermediate1 Azo Dyes Reaction1->Intermediate1 Intermediate2 Amides Reaction2->Intermediate2 Intermediate3 Substituted Amines Reaction3->Intermediate3 Pharma Pharmaceuticals Intermediate2->Pharma Intermediate3->Pharma

Key chemical transformations and applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of dyes and potential for broader use in pharmaceutical research and development. This guide provides a consolidated resource of its key properties, spectral data, a viable synthesis protocol, and an overview of its applications. The provided information is intended to support researchers and scientists in their work with this versatile compound.

References

A Comprehensive Technical Profile of 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure and properties of 3-Chloro-2-methoxyaniline, a chemical compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.

PropertyValue
Molecular Formula C7H8ClNO[1][2][3]
Molecular Weight 157.60 g/mol [1][2][4]
IUPAC Name This compound[1][3]
CAS Number 51114-68-2[1][2][3][4]
Synonyms 3-Chloro-o-anisidine[3][4]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding within the molecule, highlighting the aniline core substituted with a chlorine atom and a methoxy group.

Molecular structure of this compound.

This technical guide is intended for informational purposes for a scientific audience. For experimental applications, it is crucial to consult peer-reviewed literature and established safety protocols.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2-methoxyaniline. This document details predicted spectral data, outlines a standard experimental protocol for data acquisition, and presents visualizations to illustrate the structural relationships and NMR signal assignments.

Predicted NMR Data

Due to the limited availability of public experimental spectra, the following data has been generated using validated NMR prediction software. These predictions offer a reliable estimation of the chemical shifts, multiplicities, and coupling constants for this compound.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The aromatic region is expected to show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-46.85Doublet of doublets (dd)8.0, 1.5
H-57.05Triplet (t)8.0
H-66.75Doublet of doublets (dd)8.0, 1.5
NH₂4.10Broad singlet (br s)-
OCH₃3.90Singlet (s)-
¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ is presented in Table 2. The chemical shifts are indicative of the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C-1136.0
C-2147.5
C-3118.0
C-4122.0
C-5129.5
C-6115.0
OCH₃56.0

Experimental Protocols

A standard experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy
  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure with atom numbering and the key NMR correlations.

molecular_structure cluster_molecule This compound cluster_substituents This compound C1 C1 C2 C2 C1->C2 NH2 NH₂ C1->NH2 C3 C3 C2->C3 OCH3 OCH₃ C2->OCH3 C4 C4 C3->C4 Cl Cl C3->Cl C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 proton_coupling H4 H-4 H5 H-5 H4->H5 ³J (ortho) H6 H-6 H4->H6 ⁴J (meta) H5->H6 ³J (ortho) experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Dissolve in CDCl₃ Dissolve in CDCl₃ Add TMS Add TMS Dissolve in CDCl₃->Add TMS ¹H NMR ¹H NMR Add TMS->¹H NMR ¹³C NMR ¹³C NMR ¹H NMR->¹³C NMR Fourier Transform Fourier Transform ¹³C NMR->Fourier Transform Phasing & Calibration Phasing & Calibration Fourier Transform->Phasing & Calibration Assign Signals Assign Signals Phasing & Calibration->Assign Signals Determine Structure Determine Structure Assign Signals->Determine Structure

FT-IR and mass spectrometry data for 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 3-Chloro-2-methoxyaniline

For researchers and professionals in drug development and chemical analysis, understanding the spectral properties of molecules like this compound is fundamental. This guide provides a detailed overview of its Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data, complete with experimental protocols and visual workflows to aid in compound identification and characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation.[1] The spectrum for this compound is characterized by vibrations of its primary amine, aromatic ring, ether linkage, and carbon-chlorine bond.

Data Presentation: Characteristic FT-IR Peaks

The expected FT-IR absorption bands for this compound are summarized below. As a primary aromatic amine, it will exhibit two distinct N-H stretching bands.[2]

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3450 - 3300Amine (N-H)Asymmetric & Symmetric StretchMedium - Weak
3100 - 3000Aromatic (C-H)StretchMedium - Weak
2980 - 2850Methoxy (C-H)StretchMedium - Weak
1650 - 1580Amine (N-H)Bend (Scissoring)Medium - Strong
1600 - 1450Aromatic Ring (C=C)StretchMedium - Strong
1335 - 1250Aromatic Amine (C-N)StretchStrong
1275 - 1200Aryl Ether (C-O-C)Asymmetric StretchStrong
1075 - 1020Aryl Ether (C-O-C)Symmetric StretchMedium
850 - 550Carbon-Chlorine (C-Cl)StretchMedium - Strong
Experimental Protocol: Acquiring the FT-IR Spectrum

A standard procedure for obtaining the FT-IR spectrum of a neat liquid or solid sample using KBr plates is as follows.

  • Sample Preparation (Neat Liquid):

    • Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue soaked in a volatile solvent like methylene chloride or ethanol.

    • Place a single small drop of the this compound sample directly onto the surface of one KBr plate.[3]

    • Place the second KBr plate on top and give it a slight turn to spread the sample into a thin, even film. The film should appear translucent without air bubbles.[3]

    • If the resulting spectrum shows overly intense, flat-topped absorption bands, the sample film is too thick. Separate the plates, wipe one clean, and press them together again.[3]

  • Data Acquisition:

    • Place the sandwiched KBr plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.

    • Run the sample scan. A typical scan range for mid-range infrared spectroscopy is from 4000 cm⁻¹ to 500 cm⁻¹.[1]

    • For improved signal-to-noise ratio, multiple scans can be co-added.

  • Post-Analysis:

    • Remove the KBr plates from the spectrometer.

    • Thoroughly clean the plates with an appropriate solvent to remove all traces of the sample, then polish them to prevent contamination of future analyses.[3]

Visualization: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Clean KBr Plates Sample Apply Sample to Plate Prep->Sample Film Form Thin Film Sample->Film Holder Place in Holder Film->Holder Background Run Background Scan Holder->Background Scan Acquire Sample Spectrum Background->Scan Process Process Data (FT) Scan->Process Identify Identify Functional Groups Process->Identify Report Generate Report Identify->Report

Caption: Workflow for FT-IR Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For this compound, it provides the molecular weight and structural information based on its fragmentation pattern.

Data Presentation: Mass Spectrometry Fragmentation

The molecular weight of this compound is 157.60 g/mol .[5] A key feature in its mass spectrum is the presence of a chlorine atom, which has two common isotopes: ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] This results in a characteristic M+ and M+2 peak pattern, where the M+2 peak has about one-third the intensity of the M+ peak.[6]

m/z Value (Mass-to-Charge)Ion IdentityDescription
157/159[M]⁺˙ (Molecular Ion)The intact molecule with one electron removed. The 3:1 intensity ratio of the peaks indicates one Cl atom.
142/144[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
124[M - CH₃ - H₂O]⁺ or [M - Cl]⁺Potential loss of water from the previous fragment or loss of the chlorine radical from the molecular ion.
114[M - Cl - CO]⁺Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment.
106[C₇H₈N]⁺Loss of the chloro and methoxy groups, potentially forming a toluidine-like fragment.
77[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Impact (EI) ionization is a common method for analyzing volatile and semi-volatile organic compounds.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port, which is heated to vaporize the sample.[7]

    • The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

    • The separated compound (this compound) elutes from the column at a specific retention time and enters the mass spectrometer.

  • MS Analysis (Electron Impact Ionization):

    • In the ion source, molecules are bombarded by a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7]

    • The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, generating the mass spectrum.[7]

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Inject Inject & Vaporize Sample Separate Separate in Column Inject->Separate Elute Elute Compound Separate->Elute Ionize Ionize & Fragment (EI) Elute->Ionize Analyze Analyze by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect Data Data System & Spectrum Detect->Data

Caption: Workflow for Gas Chromatography-Mass Spectrometry.

Visualization: Predicted Fragmentation Pathway

Fragmentation MolIon [M]⁺˙ m/z 157/159 Frag1 [M - CH₃]⁺ m/z 142/144 MolIon->Frag1 - CH₃ Frag2 [M - Cl]⁺ m/z 122 MolIon->Frag2 - Cl Frag3 [C₆H₅]⁺ m/z 77 Frag2->Frag3 - NH₂CO Frag4 [M - Cl - CO]⁺ m/z 94 Frag2->Frag4 - CO

Caption: Predicted MS Fragmentation of this compound.

References

Navigating the Safety Landscape of 3-Chloro-2-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Hazard Information

3-Chloro-2-methoxyaniline is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear warning of its potential health effects.[1][2]

Table 1: GHS Classification

Hazard ClassCategory
Skin Irritation2
Eye Irritation2
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)

Hazard Statements (H-Statements):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the handling and emergency procedures sections of this guide.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 51114-68-2
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Flash Point Not applicable
Solubility Data not available

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Diagram 1: Standard Laboratory Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe Ensure weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate dispose Dispose of Waste in Designated Hazardous Waste Container decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safe handling of this compound in a lab.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for hazardous waste disposal.

  • Large Spills: Evacuate the area. Contain the spill if possible. Notify emergency response personnel.

Diagram 2: Emergency Response Logic for Accidental Exposure

G cluster_actions Immediate Actions exposure Accidental Exposure (Inhalation, Skin/Eye Contact, Ingestion) remove Remove from Exposure Source exposure->remove first_aid Administer First Aid (as per protocol) remove->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical report Report Incident to Safety Officer seek_medical->report

Caption: Decision-making flow for responding to accidental exposure.

Toxicological and Ecological Information

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Disposal should be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Conclusion

While a complete safety data sheet for this compound is not widely accessible, the available information clearly indicates that it is a hazardous substance requiring careful handling. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in this guide to mitigate risks. The GHS classification points to significant irritation hazards, and the lack of comprehensive toxicological and ecological data necessitates a conservative approach to its use and disposal. Always prioritize safety through the consistent use of appropriate personal protective equipment and engineering controls.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxyaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for process development, safety analysis, and computational modeling. These properties govern the compound's stability, reactivity, and phase behavior, which are critical parameters in drug design and manufacturing. This guide provides a summary of the available physical data for this compound and outlines detailed experimental protocols for the determination of its core thermodynamic properties. Due to a lack of readily available experimental data in public databases, this document focuses on the methodologies required to obtain these crucial parameters.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈ClNOPubChem[1]
Molecular Weight 157.60 g/mol PubChem[1]
CAS Number 51114-68-2PubChem[1]
Computed XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic compounds like this compound.

Enthalpy of Combustion and Formation (ΔfH°)

The standard enthalpy of formation can be determined from the experimentally measured enthalpy of combustion using a bomb calorimeter.[2][3][4]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of this compound (approximately 1 gram) is placed in a crucible inside the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[2]

  • Calorimeter Assembly: The bomb is placed in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise and C_cal, with corrections made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity and the enthalpy of phase transitions, such as melting.[5][6][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan.[8] An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a heating ramp at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[8]

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

  • Data Analysis for Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.

  • Data Analysis for Enthalpy of Fusion: The melting point is identified as the onset temperature of the endothermic peak on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.[9]

Vapor Pressure and Enthalpy of Vaporization/Sublimation (Δvap/subH°)

The Knudsen effusion method is suitable for determining the vapor pressure of low-volatility solids and liquids, from which the enthalpy of sublimation or vaporization can be derived.[10][11][12][13]

Experimental Protocol: Knudsen Effusion Method

  • Sample Preparation: A known mass of this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a series of constant, accurately measured temperatures.

  • Mass Loss Measurement: The rate of mass loss of the sample due to effusion through the orifice is measured at each temperature using a highly sensitive microbalance.[10][13]

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, M is the molar mass of the sample, and A is the area of the orifice.[13]

  • Enthalpy of Vaporization/Sublimation Calculation: The enthalpy of vaporization or sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[10]

Visualization of Thermodynamic Property Determination Workflow

The following diagram illustrates the general workflow for the experimental and computational determination of the thermodynamic properties of a compound like this compound.

ThermodynamicWorkflow Workflow for Thermodynamic Property Determination cluster_experimental Experimental Determination cluster_computational Computational Chemistry cluster_properties Core Thermodynamic Properties bomb_cal Bomb Calorimetry delta_h_comb ΔH°comb bomb_cal->delta_h_comb Measures dsc Differential Scanning Calorimetry (DSC) cp Cp dsc->cp Measures delta_h_fus ΔH°fus dsc->delta_h_fus Measures knudsen Knudsen Effusion vapor_pressure Vapor Pressure knudsen->vapor_pressure Measures delta_h_form ΔfH° delta_h_comb->delta_h_form Calculates entropy cp->entropy Calculates (via integration) delta_h_vap_sub ΔH°vap/sub vapor_pressure->delta_h_vap_sub Calculates quantum_chem Quantum Chemical Calculations (e.g., DFT, G4) computed_h_form Computed ΔfH° quantum_chem->computed_h_form Predicts computed_s Computed S° quantum_chem->computed_s Predicts computed_cp Computed Cp quantum_chem->computed_cp Predicts computed_h_form->delta_h_form Comparison computed_s->entropy Comparison computed_cp->cp Comparison gibbs ΔfG° delta_h_form->gibbs Calculates entropy->gibbs Calculates

Thermodynamic Property Determination Workflow

Conclusion

While experimental thermodynamic data for this compound are not extensively documented in publicly accessible databases, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocols for bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method offer a clear path for the determination of enthalpy of formation, heat capacity, and vapor pressure. Furthermore, the outlined workflow highlights the complementary role of computational chemistry in predicting and validating these properties. By following these methodologies, researchers and drug development professionals can acquire the essential thermodynamic data needed to advance their work with this compound.

References

Quantum Chemical Blueprint of 3-Chloro-2-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chloro-2-methoxyaniline is a substituted aniline derivative with potential applications in the synthesis of pharmaceuticals and other functional organic materials. Understanding its molecular structure, electronic properties, and reactivity is crucial for its application in drug design and development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these properties at the atomic level. This guide details the theoretical framework and practical steps for performing a comprehensive computational analysis of this molecule.

Experimental Protocols: A Computational Approach

The following section details a robust and widely accepted computational methodology for the quantum chemical analysis of this compound. This protocol is synthesized from common practices in computational chemistry for similar aromatic compounds.

2.1. Software and Theoretical Level

All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical method of choice for molecules of this nature is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed functional. For an accurate description of the electronic structure, a Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

2.2. Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through a geometry optimization procedure. The initial structure of the molecule can be built using a molecular editor, and then the energy is minimized with respect to the positions of all atoms. The optimization is considered complete when the forces on all atoms are close to zero, and the geometry corresponds to a minimum on the potential energy surface.

2.3. Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).

  • Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental spectroscopic data, which can help to validate the computational model.

2.4. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

2.5. Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule. It allows for the investigation of charge distribution on different atoms (Mulliken and NBO charges), the nature of chemical bonds, and the extent of electron delocalization and hyperconjugative interactions. This analysis is particularly useful for understanding the effects of substituents on the electronic properties of the aromatic ring.

Data Presentation

The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables serve as templates for presenting the key data.

Table 1: Optimized Geometric Parameters for this compound (Note: The following are placeholder values and should be replaced with actual calculated data.)

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths (Å) C1-C21.395
C2-C31.390
C3-C41.398
C4-C51.392
C5-C61.396
C6-C11.393
C1-N71.390
N7-H81.012
N7-H91.012
C2-O101.365
O10-C111.425
C3-Cl121.740
Bond Angles (°) C6-C1-C2120.1
C1-C2-C3119.8
C2-C3-C4120.3
C1-N7-H8115.0
C2-O10-C11118.5
C2-C3-Cl12119.5
Dihedral Angles (°) C6-C1-N7-H8180.0
C1-C2-O10-C110.0
C1-C2-C3-Cl12180.0

Table 2: Selected Vibrational Frequencies for this compound (Note: The following are representative modes and placeholder values.)

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
ν(N-H) stretch3450Asymmetric NH₂ stretching
ν(N-H) stretch3350Symmetric NH₂ stretching
ν(C-H) stretch (aromatic)3100-3000Aromatic C-H stretching
ν(C-H) stretch (methyl)2950CH₃ stretching
ν(C=C) stretch (aromatic)1600-1450Aromatic ring stretching
δ(N-H) scissoring1620NH₂ scissoring
ν(C-O-C) stretch1250Asymmetric C-O-C stretching
ν(C-Cl) stretch750C-Cl stretching

Table 3: Electronic Properties of this compound (Note: The following are placeholder values.)

Property Calculated Value
HOMO Energy -5.50 eV
LUMO Energy -0.80 eV
HOMO-LUMO Energy Gap (ΔE) 4.70 eV
Dipole Moment 2.50 Debye
Mulliken Charge on N7 -0.65 e
NBO Charge on N7 -0.85 e

Visualization of Computational Workflow and Relationships

Diagrams are essential for visualizing the logical flow of the computational process and the relationships between different calculated properties. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Computational_Workflow cluster_input Input cluster_calculations Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (B3LYP/6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation geom_opt->electronic_props opt_geom Optimized Geometry freq_calc->opt_geom Confirmation of Minimum vib_freq Vibrational Frequencies freq_calc->vib_freq thermo Thermodynamic Properties freq_calc->thermo homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo nbo NBO Analysis electronic_props->nbo

Caption: Workflow of quantum chemical calculations for this compound.

Property_Relationships cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_reactivity Reactivity & Spectroscopy optimized_geometry Optimized Geometry (Bond Lengths, Angles) homo_lumo HOMO-LUMO Energies optimized_geometry->homo_lumo Influences nbo_charges NBO Charges & Interactions optimized_geometry->nbo_charges Determines dipole_moment Dipole Moment optimized_geometry->dipole_moment Determines spectroscopy Vibrational Spectra (IR/Raman) optimized_geometry->spectroscopy Predicts reactivity Chemical Reactivity homo_lumo->reactivity Predicts nbo_charges->reactivity Explains

Caption: Interrelation of calculated properties for this compound.

Conclusion

This technical guide provides a comprehensive framework for conducting and presenting quantum chemical calculations on this compound. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers can perform a thorough in-silico analysis of this molecule. The insights gained from such studies, including optimized geometry, vibrational signatures, and electronic properties, are invaluable for understanding its chemical behavior and for guiding the design of new molecules with desired properties in the fields of drug development and materials science. The provided visualizations of the computational workflow and property relationships further aid in comprehending the scope and utility of these theoretical investigations.

Unveiling the Synthesis of 3-Chloro-2-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical synthesis of 3-Chloro-2-methoxyaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. While direct historical accounts of its initial synthesis are scarce in readily available literature, this paper pieces together plausible synthetic routes based on patent literature and established methodologies for analogous compounds. This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols for related isomers, and quantitative data to support researchers in their work with this important molecule.

Historical Context and Discovery

The earliest located reference to the synthesis of this compound appears in a 1976 patent. This patent describes a method for preparing anilines meta-substituted with chlorine through the selective dehalogenation of more highly halogenated anilines. While this provides a historical data point for a potential synthetic route, detailed experimental conditions for the specific synthesis of this compound were not extensively detailed in the abstract.

Further research into the synthesis of closely related isomers, such as 2-Chloro-3-methoxyaniline, offers valuable insights into viable synthetic pathways. A common and effective method involves the reduction of a corresponding nitroaromatic compound. This approach, detailed in the experimental section below, represents a robust and well-established strategy in organic synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the chloro and amino functionalities onto a 2-methoxyaniline or a related scaffold.

A plausible and widely applicable method is the reduction of a nitro group . This strategy involves the synthesis of a precursor molecule, 3-chloro-2-methoxy-nitrobenzene, followed by its reduction to the desired aniline. This two-step process offers good control over the regioselectivity of the substituents.

dot

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Anisidine 2-Anisidine 3-Chloro-2-methoxy-nitrobenzene 3-Chloro-2-methoxy-nitrobenzene 2-Anisidine->3-Chloro-2-methoxy-nitrobenzene Nitration & Chlorination This compound This compound 3-Chloro-2-methoxy-nitrobenzene->this compound Reduction

Caption: Plausible synthetic pathway for this compound.

Another potential route, as suggested by the 1976 patent, is the selective dehalogenation of a polychlorinated 2-methoxyaniline derivative. This method would be advantageous if a suitable polychlorinated starting material is readily available.

Experimental Protocols

Synthesis of 2-Chloro-3-methoxyaniline from 2-chloro-3-nitroanisole

Materials:

  • 2-chloro-3-nitroanisole

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium carbonate (solid)

  • Dichloromethane

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 2-chloro-3-nitroanisole (1.0 eq) in a mixture of glacial acetic acid and ethanol.

  • To this solution, add iron powder (4.0 eq).

  • Heat the reaction mixture to reflux and maintain for approximately 3.5 hours.

  • After the reaction is complete, dilute the mixture with water.

  • Neutralize the solution by the careful addition of solid sodium carbonate.

  • Extract the product into dichloromethane (3x).

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

Quantitative Data for the Synthesis of 2-Chloro-3-methoxyaniline:

ParameterValue
Starting Material2-chloro-3-nitroanisole
Product2-Chloro-3-methoxyaniline
Yield~100% (crude)
Purity (HPLC)86%

Data Summary

The following table summarizes the key quantitative data found for synthetic methods related to chloro-methoxyanilines. The data for 2-Chloro-3-methoxyaniline is derived from the experimental protocol detailed above.

CompoundStarting MaterialReagentsYield (%)Purity (%)
2-Chloro-3-methoxyaniline 2-chloro-3-nitroanisoleIron, Acetic Acid, Ethanol~100 (crude)86 (HPLC)

Logical Workflow for Synthesis

The general logical workflow for the synthesis of this compound via the reduction of a nitro intermediate can be visualized as follows:

dot

Experimental_Workflow Start Dissolve Starting Material (Nitro-chloro-anisole) AddReagents Add Reducing Agent (e.g., Iron Powder) Start->AddReagents Reaction Heat to Reflux AddReagents->Reaction Workup Work-up: - Dilution - Neutralization - Extraction Reaction->Workup Purification Purification: - Drying - Concentration Workup->Purification Product Isolated Product (this compound) Purification->Product

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound, while not extensively documented in early chemical literature, can be reliably achieved through established synthetic organic chemistry methods. The reduction of a corresponding nitro-aromatic precursor stands out as a primary and effective route. The detailed experimental protocol for a closely related isomer provides a strong foundation for researchers to develop a robust synthesis for the target molecule. This technical guide serves as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, providing both historical context and practical synthetic insights.

Methodological & Application

Application Note: A Two-Step Synthesis of 3-Chloro-2-methoxyaniline from 2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-methoxyaniline is a valuable substituted aniline intermediate in the synthesis of pharmaceuticals and other fine chemicals. This application note outlines a two-step synthetic protocol for the preparation of this compound starting from 2-nitroanisole. The synthesis involves an initial electrophilic chlorination of 2-nitroanisole to yield 3-chloro-2-nitroanisole, followed by the reduction of the nitro group to the corresponding aniline. While the reduction of nitroarenes is a well-established transformation, the regioselective chlorination of 2-nitroanisole presents a notable challenge due to the directing effects of the existing substituents. This protocol provides a plausible route for researchers in organic synthesis and drug development.

Overall Reaction Scheme

The synthesis of this compound from 2-nitroanisole is proposed to proceed via a two-step reaction sequence as illustrated below:

G 2-nitroanisole 2-Nitroanisole Intermediate 3-Chloro-2-nitroanisole 2-nitroanisole->Intermediate Step 1: Chlorination (Cl2, FeCl3) Final_Product This compound Intermediate->Final_Product Step 2: Reduction (Fe, CH3COOH)

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-nitroanisole (Chlorination)

This protocol describes the electrophilic chlorination of 2-nitroanisole. It is important to note that this reaction may produce a mixture of isomers, and purification by chromatography is recommended to isolate the desired 3-chloro-2-nitroanisole.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-NitroanisoleReagentSigma-Aldrich
Anhydrous Ferric Chloride (FeCl₃)ReagentAlfa Aesar
Dichloromethane (DCM)AnhydrousFisher Scientific
Chlorine Gas (Cl₂)High PurityIn-house/Supplier
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentVWR
Silica Gel60 Å, 230-400 meshSorbent Technologies
HexanesHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), add 2-nitroanisole (15.3 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Stir the mixture at room temperature until the 2-nitroanisole is completely dissolved.

  • Carefully add anhydrous ferric chloride (1.62 g, 0.01 mol) to the solution.

  • While stirring vigorously, bubble chlorine gas through the solution at a slow, steady rate. The reaction is exothermic, and the temperature should be monitored and maintained between 25-30°C using a water bath if necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

  • Once the starting material is consumed (typically after 2-4 hours), stop the chlorine gas flow and purge the flask with nitrogen gas to remove any residual chlorine.

  • Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate 3-chloro-2-nitroanisole.

Step 2: Synthesis of this compound (Reduction)

This protocol details the reduction of the nitro group of 3-chloro-2-nitroanisole to an amine using iron powder in an acidic medium.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Chloro-2-nitroanisolePurified (from Step 1)-
Iron Powder (Fe)<100 meshSigma-Aldrich
Glacial Acetic AcidReagentFisher Scientific
Ethanol200 ProofDecon Labs
Dichloromethane (DCM)ReagentVWR
Sodium Carbonate (Na₂CO₃)AnhydrousJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentVWR

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-nitroanisole (9.38 g, 0.05 mol) in a mixture of ethanol (75 mL) and glacial acetic acid (25 mL).

  • To this solution, add iron powder (13.96 g, 0.25 mol) in portions to control the initial exothermic reaction.

  • Heat the reaction mixture to reflux and maintain it for 3-4 hours, with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and dilute it with 100 mL of water.

  • Carefully neutralize the mixture by adding solid sodium carbonate until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound as an oil.

  • The crude product can be further purified by vacuum distillation if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting MaterialProductMolar Ratio (Reagents)Reaction TimeTemperatureYield (Theoretical)Purity (Assumed)
1Chlorination2-Nitroanisole3-Chloro-2-nitroanisole1:0.1:1.1 (Substrate:FeCl₃:Cl₂)2-4 h25-30°C40-50%>95% (after chromatography)
2Reduction3-Chloro-2-nitroanisoleThis compound1:5 (Substrate:Fe)3-4 hReflux85-95%>98%

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
2-NitroanisoleC₇H₇NO₃153.14Yellowish liquid277
3-Chloro-2-nitroanisoleC₇H₆ClNO₃187.58--
This compoundC₇H₈ClNO157.60Colorless to pale yellow oil-

Visualizations

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction Start1 Dissolve 2-Nitroanisole in DCM AddCat Add FeCl3 Catalyst Start1->AddCat Chlorine Bubble Chlorine Gas (25-30°C) AddCat->Chlorine Monitor1 Monitor by TLC Chlorine->Monitor1 Quench Quench with NaHCO3 Monitor1->Quench Extract1 Extract with DCM Quench->Extract1 Dry1 Dry and Concentrate Extract1->Dry1 Purify Purify by Column Chromatography Dry1->Purify Intermediate 3-Chloro-2-nitroanisole Purify->Intermediate Start2 Dissolve 3-Chloro-2-nitroanisole in Ethanol/Acetic Acid Intermediate->Start2 To Next Step AddFe Add Iron Powder Start2->AddFe Reflux Heat to Reflux (3-4 hours) AddFe->Reflux Monitor2 Monitor by TLC Reflux->Monitor2 Neutralize Neutralize with Na2CO3 Monitor2->Neutralize Extract2 Extract with DCM Neutralize->Extract2 Dry2 Dry and Concentrate Extract2->Dry2 Final This compound Dry2->Final

Figure 2: Experimental workflow for the synthesis of this compound.

Discussion

The synthesis of this compound from 2-nitroanisole is a feasible but challenging process. The primary difficulty lies in the regioselectivity of the chlorination step. The methoxy group of 2-nitroanisole is an ortho, para-director, while the nitro group is a meta-director. Both groups direct electrophilic substitution to the 4- and 6-positions of the aromatic ring. Therefore, the formation of 4-chloro-2-nitroanisole and 6-chloro-2-nitroanisole is expected to be the major pathway. The desired 3-chloro-2-nitroanisole is likely formed as a minor product, necessitating careful chromatographic purification.

The subsequent reduction of the nitro group is a high-yielding and straightforward reaction. The use of iron in acetic acid is a classic and effective method for this transformation, offering a cost-effective and reliable route to the final product.[1][2][3]

For researchers requiring higher yields of the 3-chloro isomer, alternative synthetic strategies might be considered, such as starting from a precursor that already contains the desired substitution pattern. However, the protocol described herein provides a direct, albeit potentially low-yielding for the first step, pathway from the specified starting material.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chlorine gas is highly toxic and corrosive. Use with extreme caution and ensure a proper gas trap is in place.

  • The chlorination reaction is exothermic and should be monitored carefully to avoid overheating.

  • The reduction reaction with iron powder can be vigorous. Add the iron powder in portions to control the reaction rate.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: The Role of 3-Chloro-2-methoxyaniline in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Chloro-2-methoxyaniline as a crucial intermediate in the synthesis of azo dyes. The document outlines the compound's properties, its role in forming chromophores, and detailed protocols for laboratory-scale dye synthesis.

Introduction

This compound is an aromatic amine that serves as a valuable precursor in the manufacturing of a variety of synthetic dyes.[1][2][3] Its chemical structure, featuring a chloro and a methoxy group on the aniline ring, allows for the production of dyes with specific desired shades and fastness properties. In the synthesis of azo dyes, it typically functions as the diazo component, which, after diazotization, reacts with a coupling component to form the characteristic azo chromophore (-N=N-).

The substitution pattern of this compound influences the final color and properties of the dye. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group modulate the electronic properties of the resulting dye molecule, impacting its light absorption spectrum and stability.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling the compound safely and for planning synthetic procedures.

PropertyValue
CAS Number 51114-68-2
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Clear, dark red to tan liquid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in organic solvents; sparingly soluble in water

Application in Azo Dye Synthesis

This compound is primarily used as a diazo component in the synthesis of disperse and vat dyes. These dyes are suitable for coloring a variety of fibers, including polyester, cotton, and silk. The general process involves two main steps:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treating it with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component (e.g., a naphthol derivative, an aromatic amine, or a compound with an active methylene group) to form the azo dye. The choice of the coupling component is critical as it largely determines the final color of the dye.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol describes the synthesis of a red azo dye using this compound as the diazo component and Naphthol AS as the coupling component.

4.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
This compoundC₇H₈ClNO157.60
Sodium NitriteNaNO₂69.00
Hydrochloric Acid (conc.)HCl36.46
Naphthol ASC₁₇H₁₃NO₂263.29
Sodium HydroxideNaOH40.00
Sodium AcetateCH₃COONa82.03
EthanolC₂H₅OH46.07
Distilled WaterH₂O18.02

4.2. Procedure

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.58 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water to the amine solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Preparation of the Coupling Component Solution

  • In a separate 500 mL beaker, dissolve 2.63 g (0.01 mol) of Naphthol AS in 20 mL of ethanol.

  • To this solution, add a solution of 0.8 g (0.02 mol) of sodium hydroxide in 50 mL of distilled water.

  • Cool the Naphthol AS solution to 0-5 °C in an ice-salt bath.

Step 3: Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution from Step 1 to the cold Naphthol AS solution from Step 2 with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture for 1-2 hours to ensure the completion of the coupling reaction.

  • Adjust the pH of the mixture to 5-6 by adding a saturated solution of sodium acetate.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the dye in an oven at 60-70 °C.

4.3. Expected Results

The procedure is expected to yield a red-colored azo dye. The yield and purity can be determined after drying. The properties of the synthesized dye can be characterized using various analytical techniques.

PropertyExpected Outcome
Color Red
Yield 75-85% (typical)
Melting Point >200 °C (typical for azo dyes)
λmax (in DMF) 480-520 nm (estimated)

Visualizations

5.1. Synthesis Pathway

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_coupling_reaction A This compound B NaNO2, HCl 0-5 °C A->B C Diazonium Salt B->C G Azo Dye (Red) C->G D Naphthol AS E NaOH, H2O D->E F Naphtholate Anion E->F F->G Coupling +

Caption: Synthesis pathway of a red azo dye from this compound.

5.2. Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_amine Prepare this compound solution with HCl diazotization Diazotization (0-5 °C) prep_amine->diazotization prep_nitrite Prepare NaNO2 solution prep_nitrite->diazotization prep_naphthol Prepare Naphthol AS solution with NaOH coupling Azo Coupling (0-5 °C) prep_naphthol->coupling diazotization->coupling filtration Filtration coupling->filtration washing Washing with H2O filtration->washing drying Drying washing->drying product Final Azo Dye Powder drying->product

Caption: Experimental workflow for the synthesis of an azo dye.

References

Application Notes: 3-Chloro-2-methoxyaniline as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3-Chloro-2-methoxyaniline as a key intermediate in the synthesis of diverse and complex bioactive molecules. This versatile building block has been featured in the development of novel therapeutic agents targeting a range of biological pathways, from oncology to mitochondrial-related disorders.

Introduction

This compound is an aromatic amine derivative whose unique substitution pattern—a chlorine atom and a methoxy group ortho and meta to the amino group, respectively—offers distinct reactivity and structural contributions to target molecules. Its application has been noted in the synthesis of heterocyclic compounds with potential as kinase inhibitors, modulators of the mitochondrial permeability transition pore, and agonists of the STING (Stimulator of Interferon Genes) pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
CAS Number 51114-68-2
Appearance Not specified in literature
Boiling Point Not specified in literature
Melting Point Not specified in literature

Applications in Pharmaceutical Synthesis

This compound has been successfully employed as a starting material in the synthesis of several classes of investigational pharmaceutical compounds.

Synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one Derivatives

In a patent application by Bayer AG, this compound serves as a precursor for the synthesis of an intermediate used in the preparation of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives.[1] These compounds are often investigated as kinase inhibitors for applications in oncology.

Preparation of Mitochondrial Permeability Transition Pore (mtPTP) Inhibitors

A US patent describes the use of this compound in the synthesis of small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP).[2] The mtPTP is implicated in various forms of cell death, and its modulation is a therapeutic strategy for a range of diseases, including neurodegenerative disorders and ischemia-reperfusion injury.

Synthesis of Benzo[b][1][3]naphthyridine Acetic Acid Derivatives (STING Agonists)

A patent application outlines a synthetic route to Benzo[b][1][3]naphthyridine acetic acid derivatives, which are agonists of the STING protein, using this compound.[4] Activation of the STING pathway is a promising approach in cancer immunotherapy as it can induce a robust anti-tumor immune response.

Experimental Protocols

The following are exemplary protocols derived from the patent literature, illustrating the use of this compound in the synthesis of key intermediates.

Protocol 1: Synthesis of an Intermediate for 4H-Pyrrolo[3,2-c]pyridin-4-one Derivatives[1]

This protocol describes the initial step in a multi-step synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product This compound This compound Intermediate Intermediate for 4H-Pyrrolo[3,2-c]pyridin-4-one Derivatives This compound->Intermediate Reaction Conditions

Caption: Synthesis of a key intermediate.

Materials:

  • This compound

  • Other necessary reagents as described in the patent application[1]

Procedure:

According to the method described for intermediate 3-1 in the patent application, and using this compound (4.2 ml, 32 mmol) as a starting material, the title compound was prepared.[1]

Quantitative Data:

ReactantMolesYieldPurity
This compound32 mmol103%99%

Note: The reported yield of 103% may be due to the presence of residual solvent or impurities and is as stated in the source document.

Protocol 2: Synthesis of a Small Molecule Inhibitor of the mtPTP[2]

This protocol outlines the final step in the synthesis of a specific mtPTP inhibitor.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Precursor Precursor Molecule mtPTP_Inhibitor Small Molecule mtPTP Inhibitor Precursor->mtPTP_Inhibitor This compound This compound This compound->mtPTP_Inhibitor

Caption: Synthesis of an mtPTP inhibitor.

Materials:

  • This compound

  • Other necessary reagents as described in the patent[2]

Procedure:

The synthesis involves reacting a precursor molecule with this compound (15 mg, 0.097 mmol).[2]

Quantitative Data:

ReactantMolesYieldPurity
This compound0.097 mmol13%100%
Protocol 3: Synthesis of a Benzo[b][1][3]naphthyridine Acetic Acid Derivative Intermediate[4]

This protocol describes a key coupling reaction in the synthesis of STING agonists.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents and Conditions cluster_products Product Starting_Material Starting Material Intermediate_Product Intermediate for Benzo[b][1,8]naphthyridine Acetic Acid Derivative Starting_Material->Intermediate_Product This compound This compound This compound->Intermediate_Product Reagents Cs₂CO₃, X-Phos, Pd₂(dba)₃ DME, 85 °C, 2h, Argon Reagents->Intermediate_Product

Caption: Palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Starting Material (as described in the patent)

  • Cesium carbonate (Cs₂CO₃)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,2-Dimethoxyethane (DME)

  • Argon atmosphere

Procedure:

To a solution of the starting material in DME (10 mL), this compound (2.46 g, 15.60 mmol, 1.1 equiv), Cs₂CO₃ (9.24 g, 28.34 mmol, 2.0 equiv), X-Phos (1.35 g, 2.83 mmol, 0.2 equiv), and Pd₂(dba)₃ (1.30 g, 1.41 mmol, 0.1 equiv) were added at room temperature.[4] The resulting mixture was stirred for 2 hours at 85 °C under an argon atmosphere.[4] The resulting mixture was concentrated under reduced pressure.[4]

Quantitative Data:

ReactantMassMolesEquivalents
This compound2.46 g15.60 mmol1.1
Cesium carbonate9.24 g28.34 mmol2.0
X-Phos1.35 g2.83 mmol0.2
Pd₂(dba)₃1.30 g1.41 mmol0.1

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the STING signaling pathway, which is relevant to the compounds synthesized in Protocol 3.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (on ER membrane) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 dimerizes Interferon_Genes Interferon Genes pIRF3->Interferon_Genes translocates and activates transcription Type_I_IFN Type I Interferons Interferon_Genes->Type_I_IFN leads to production of

Caption: Simplified STING signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of potential therapeutics targeting diverse pathways. The protocols and data presented herein, derived from publicly available patent literature, provide a foundation for researchers and drug development professionals to explore the potential of this building block in their own research endeavors. Further optimization of the described reactions may be necessary for specific applications.

References

Application Notes and Protocols: 3-Chloro-2-methoxyaniline as a Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxyaniline is a substituted aniline derivative with potential as a building block in the synthesis of novel agrochemicals. While direct, large-scale commercial applications of this specific precursor in major agrochemicals are not extensively documented in publicly available literature, its structural motifs are relevant to the design of new active ingredients. Substituted anilines are crucial components in a variety of pesticides, including fungicides and herbicides.

This document provides a detailed application note and protocols using a representative example, the strobilurin fungicide Pyraclostrobin . Although not synthesized directly from this compound, Pyraclostrobin's structure and synthesis illustrate the principles of incorporating a substituted aromatic moiety into a potent fungicidal scaffold. This information is intended to guide researchers in the potential applications of chloro-methoxy substituted anilines in the development of new agrochemical candidates.

Pyraclostrobin: A Representative Strobilurin Fungicide

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class (QoI inhibitors).[1][2] It is a carbamate ester that is the methyl ester of [2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]methoxycarbamic acid.[1] This class of fungicides is known for its efficacy against a wide range of plant pathogens.

Mechanism of Action

Strobilurin fungicides, including Pyraclostrobin, act by inhibiting mitochondrial respiration in fungi.[2][3] They specifically target the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as complex III) in the electron transport chain.[1][2][3][4] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of ATP, the primary energy currency of the cell.[2][3] The cessation of energy production leads to the inhibition of fungal spore germination, mycelial growth, and ultimately, cell death.[2][3]

Strobilurin_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase H_out H+ ATP_Synthase->H_out Proton Gradient ATP ATP ATP_Synthase->ATP Generates H_in H+ H_in->ATP_Synthase Proton Gradient Pyraclostrobin Pyraclostrobin Pyraclostrobin->Complex_III Inhibits e- transfer at Qo site

Pyraclostrobin's inhibition of the mitochondrial respiratory chain.

Data Presentation

The fungicidal activity of Pyraclostrobin has been evaluated against a wide range of plant pathogens. The following tables summarize the 50% effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination in vitro.

Fungal PathogenCropDiseaseMean EC50 (µg/mL)Reference
Ascochyta rabieiChickpeaAscochyta Blight0.0023[5]
Sclerotium rolfsiiVariousSouthern Blight0.4469 ± 0.2490[6][7]
Ustilaginoidea virensRiceRice False Smut0.079 ± 0.006[8]
Fungal PathogenEC50 Range (µg/mL)Reference
Ascochyta rabiei0.0012 - 0.0033[5]
Sclerotium rolfsii0.0291 - 1.0871[6][7]
Ustilaginoidea virens0.001 - 0.569[8]

Experimental Protocols

The synthesis of Pyraclostrobin involves a multi-step process. The following is a representative synthetic route based on publicly available information. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of Pyraclostrobin

The synthesis can be broadly divided into the preparation of two key intermediates: 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole and a substituted phenyl carbamate derivative, followed by their coupling.

Pyraclostrobin_Synthesis p_chloroaniline p-Chloroaniline p_chlorophenylhydrazine p-Chlorophenylhydrazine hydrochloride p_chloroaniline->p_chlorophenylhydrazine Diazotization, Reduction o_nitrotoluene o-Nitrotoluene o_nitrobenzyl_chloride o-Nitrobenzyl chloride o_nitrotoluene->o_nitrobenzyl_chloride Chlorination methyl_chloroformate Methyl Chloroformate carbamate_intermediate N-hydroxy-N-(2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl) carbamate methyl_chloroformate->carbamate_intermediate pyrazole_alcohol 1-(4-chlorophenyl)-3-hydroxy- 1H-pyrazole p_chlorophenylhydrazine->pyrazole_alcohol Cyclization ether_intermediate 2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]nitrobenzene pyrazole_alcohol->ether_intermediate Etherification o_nitrobenzyl_chloride->ether_intermediate hydroxylamine_intermediate N-(2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl)hydroxylamine ether_intermediate->hydroxylamine_intermediate Reduction hydroxylamine_intermediate->carbamate_intermediate Acylation with Methyl Chloroformate pyraclostrobin Pyraclostrobin carbamate_intermediate->pyraclostrobin Methylation

A representative synthetic pathway for Pyraclostrobin.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

  • Preparation of p-chlorophenylhydrazine hydrochloride: To a stirred solution of p-chloroaniline in concentrated hydrochloric acid and water, cooled to -5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 0 °C. The resulting diazonium salt solution is then reduced, for example, with sodium sulfite, to yield p-chlorophenylhydrazine hydrochloride.

  • Cyclization: The p-chlorophenylhydrazine hydrochloride is reacted with a suitable three-carbon synthon, such as an acrylate derivative, in the presence of a base to form the pyrazole ring. Subsequent hydrolysis yields 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

Step 2: Synthesis of the Phenyl Carbamate Moiety

  • Preparation of o-nitrobenzyl chloride: o-Nitrotoluene is subjected to chlorination, for example, using chlorine gas in the presence of a radical initiator, to produce o-nitrobenzyl chloride.

  • Etherification: 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole is reacted with o-nitrobenzyl chloride in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst to form 2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]nitrobenzene.[9]

  • Reduction of the nitro group: The nitro group of the ether intermediate is selectively reduced to a hydroxylamine. This can be achieved using a reducing agent such as zinc powder in the presence of ammonium chloride.

  • Carbamate formation: The resulting hydroxylamine is reacted with methyl chloroformate in the presence of a base to form the N-hydroxy carbamate.

Step 3: Final Methylation to Pyraclostrobin

The N-hydroxy carbamate intermediate is methylated, for example, using dimethyl sulfate or another suitable methylating agent, in the presence of a base to yield Pyraclostrobin. The final product is then purified by recrystallization.

Conclusion

While this compound is not a direct precursor to the widely used fungicide Pyraclostrobin, the synthesis and mode of action of Pyraclostrobin serve as a valuable model for researchers exploring the potential of substituted anilines in agrochemical development. The principles of incorporating a substituted aromatic ring into a fungicidal scaffold, as demonstrated in the synthesis of Pyraclostrobin, can be applied to the design of novel compounds derived from this compound. The strobilurin class of fungicides, with their specific mode of action on the mitochondrial respiratory chain, remains a key target for the development of new and effective crop protection agents. Further research into the synthesis and biological evaluation of compounds derived from this compound could lead to the discovery of novel agrochemicals with desirable properties.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions using 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This reaction has become indispensable in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryls and heteroaryls, which are prevalent structural motifs in many biologically active compounds. 3-Chloro-2-methoxyaniline is a valuable and versatile building block in medicinal chemistry. The presence of three distinct functional groups—an amino group, a methoxy group, and a chlorine atom—allows for selective functionalization and the generation of diverse molecular scaffolds for drug discovery and development.

These application notes provide a comprehensive overview and practical guidance for conducting Suzuki-Miyaura coupling reactions with this compound. Given that aryl chlorides are generally less reactive than the corresponding bromides or iodides, and the presence of both an electron-donating methoxy group and a potentially coordinating aniline moiety, careful selection and optimization of the catalytic system are crucial for achieving high reaction efficiency and yields.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of this compound

The following table summarizes a range of reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This data serves as a valuable starting point for reaction optimization.

Arylboronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolvent SystemTemperature (°C)Time (h)Isolated Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)10016~88
4-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O (5:1)11018~91
3-Aminophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O (4:1)9524~75
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄2-MeTHF/H₂O (4:1)10020~85
2-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol/H₂O (3:1:1)8512~78

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction

This protocol provides a detailed, step-by-step methodology for a typical small-scale Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (or other suitable palladium precursor)

  • SPhos (or other suitable phosphine ligand)

  • Potassium phosphate (K₃PO₄) (or other suitable base)

  • Anhydrous, degassed toluene and degassed water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (e.g., 1.0 mmol, 157.6 mg), the desired arylboronic acid (1.2-1.5 mmol), potassium phosphate (2.0-3.0 mmol), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Inert Atmosphere: Seal the reaction vessel and connect it to a Schlenk line. Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5-10 mL per mmol of the limiting reagent).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically between 80-120 °C).

  • Monitoring the Reaction: The progress of the reaction should be monitored periodically by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine when the starting material has been consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

  • Extraction: Separate the organic layer and extract the aqueous layer with two additional portions of ethyl acetate.

  • Washing and Drying: Combine all organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Concentration and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.

Mandatory Visualization

Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base start->reagents inert_atm Establish Inert Atmosphere (N₂/Ar) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (e.g., 100 °C) add_solvent->heat_stir monitor Monitor Reaction (TLC / LC-MS) heat_stir->monitor monitor->heat_stir Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln ox_add [Ar-Pd(II)Ln-Cl] pd0->ox_add Oxidative Addition (Ar-Cl) transmetal [Ar-Pd(II)Ln-Ar'] ox_add->transmetal Transmetalation (Ar'-B(OH)₂) transmetal->pd0 Reductive Elimination (Ar-Ar') product Coupled Product transmetal->product ar_cl This compound ar_cl->ox_add ar_boronic Arylboronic Acid + Base ar_boronic->transmetal

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the synthesis of arylamines which are prevalent in numerous drug candidates. The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[3][4]

Aryl chlorides, such as 3-Chloro-2-methoxyaniline, can be challenging substrates for this transformation due to the high strength of the C-Cl bond. However, the development of sterically hindered and electron-rich phosphine ligands has enabled the efficient coupling of these less reactive electrophiles.[5][6] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound, a valuable building block in medicinal chemistry.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[2][7]

  • Ligand Exchange/Amine Coordination: The amine displaces the halide from the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[7]

Experimental Overview and Data

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of an aryl chloride like this compound with a generic amine. These are starting points and may require optimization for specific amine coupling partners.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂)Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the active Pd(0) species is formed in situ.
Ligand XPhos, RuPhos, or BrettPhosThese are bulky, electron-rich biarylphosphine ligands known to be effective for aryl chlorides.[6]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is crucial for the deprotonation of the amine.
Solvent Anhydrous Toluene or DioxaneThese are common solvents for this reaction. Ensure they are anhydrous to prevent catalyst deactivation.
Temperature 80-110 °CElevated temperatures are typically required for the amination of aryl chlorides.
Catalyst Loading (Pd) 1.5 - 2.0 mol%
Ligand Loading 3.0 - 4.0 mol%A slight excess of ligand relative to the palladium source is often beneficial.
Base Stoichiometry 2.0 equivalents
Amine Stoichiometry 1.2 equivalents

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary or secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk flask.

  • Reagent Addition: Add this compound and the desired amine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with the addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-methoxyaniline derivative.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_ArCl L2Pd(II)(Ar)(Cl) OxAdd->PdII_ArCl LigandEx Amine Coordination PdII_ArCl->LigandEx R2NH PdII_Amine [L2Pd(II)(Ar)(R2NH)]+Cl- LigandEx->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot Base PdII_Amido L2Pd(II)(Ar)(NR2) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start prep 1. Catalyst Preparation (Pd₂(dba)₃, XPhos, NaOtBu in Schlenk flask) start->prep reagents 2. Reagent Addition (this compound, Amine) prep->reagents solvent 3. Solvent Addition (Anhydrous Toluene) reagents->solvent reaction 4. Reaction (Stir at RT, then heat to 100°C) solvent->reaction monitor 5. Monitoring (TLC or GC-MS) reaction->monitor workup 6. Work-up (Quench with water) monitor->workup extraction 7. Extraction (Ethyl Acetate) workup->extraction dry 8. Drying and Concentration extraction->dry purify 9. Purification (Column Chromatography) dry->purify end End Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for N-Alkylation of 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and contemporary protocols for the N-alkylation of 3-chloro-2-methoxyaniline, a key synthetic intermediate in pharmaceutical and materials science. This document details various methodologies, including classical nucleophilic substitution, Buchwald-Hartwig amination, and reductive amination, offering researchers a selection of strategies to suit different synthetic needs and substrate scopes.

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis. The resulting N-alkylated anilines are prevalent structural motifs in a wide array of biologically active molecules and functional materials. This compound presents a unique substrate with both electronic and steric factors influencing its reactivity. The chloro group is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen, while the ortho-methoxy group can influence the conformation and steric accessibility of the amine. This document outlines protocols that address these challenges to achieve efficient N-alkylation.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes quantitative data for different N-alkylation methods applicable to this compound and its close analogs. This allows for a direct comparison of reaction conditions and expected outcomes.

MethodAlkylating/Coupling AgentCatalyst/ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Classical SN2 Ethyl Iodide-K₂CO₃DMF8012ModerateThis compound (predicted)
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018942-Chlorotoluene[1]
Buchwald-Hartwig Primary/Secondary AminePd(OAc)₂ / Josiphos-type ligandK₃PO₄Dioxane100-12012-24Good-Excellent3-Chloroaniline derivative[2]
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃Acetic AcidDCERT2-24Good-ExcellentGeneral Anilines
Reductive Amination Aldehyde/KetoneH₂ / Pd/C-MethanolRT - 501-12Good-ExcellentGeneral Anilines

Note: Data for this compound is limited in the literature; therefore, data for closely related substrates is provided as a predictive guide.

Experimental Protocols

Protocol 1: Classical N-Alkylation via SN2 Reaction

This protocol describes a general procedure for the direct alkylation of this compound with an alkyl halide.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., ethyl iodide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound and anhydrous potassium carbonate.

  • Add DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required duration (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an amine. Aryl chlorides can be challenging substrates, often requiring specialized ligands.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Add this compound and the amine to the flask.

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Reductive Amination

This protocol describes the N-alkylation of this compound with a carbonyl compound via an in-situ formed imine, which is then reduced.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic acid (catalytic to 1.2 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, dissolve this compound and the carbonyl compound in the chosen solvent.

  • Add acetic acid to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the stirring solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Schemes

N_Alkylation_Schemes General N-Alkylation Schemes for this compound cluster_SN2 Classical SN2 Alkylation cluster_BH Buchwald-Hartwig Amination cluster_RA Reductive Amination start_sn2 This compound product_sn2 N-Alkyl-3-chloro-2-methoxyaniline start_sn2->product_sn2 DMF, Heat reagent_sn2 R-X (Alkyl Halide) Base (e.g., K2CO3) start_bh This compound product_bh N-Aryl/Alkyl-3-chloro-2-methoxyaniline start_bh->product_bh Toluene/Dioxane, Heat reagent_bh R2NH (Amine) Pd Catalyst, Ligand, Base start_ra This compound intermediate_ra Imine intermediate start_ra->intermediate_ra reagent_ra R(CO)R' Reducing Agent (e.g., NaBH(OAc)3) product_ra N-Alkyl-3-chloro-2-methoxyaniline intermediate_ra->product_ra

Caption: Overview of N-alkylation strategies.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 L_nPd(II)(Ar)(X) oxidative_addition->pd_intermediate1 amine_coordination Amine Coordination + R2NH pd_intermediate1->amine_coordination pd_intermediate2 [L_nPd(II)(Ar)(NHR2)]+X- amine_coordination->pd_intermediate2 deprotonation Deprotonation - Base-H+ pd_intermediate2->deprotonation Base pd_amide L_nPd(II)(Ar)(NR2) deprotonation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 regenerates catalyst product Ar-NR2 reductive_elimination->product

Caption: Buchwald-Hartwig catalytic cycle.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for N-Alkylation start Start setup Reaction Setup (Weigh reagents, add solvent) start->setup reaction Reaction (Stirring, heating, monitoring) setup->reaction workup Workup (Quenching, extraction, washing) reaction->workup purification Purification (Column chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

References

application of 3-Chloro-2-methoxyaniline in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the versatile role of 3-Chloro-2-methoxyaniline in the synthesis of valuable heterocyclic compounds is presented in these comprehensive application notes. This document provides researchers, scientists, and drug development professionals with detailed protocols, quantitative data, and visual workflows for the synthesis of quinolines and acridones, two classes of heterocycles with significant pharmacological interest.

Application Notes

This compound is a readily available substituted aniline that serves as a key building block in the construction of various heterocyclic scaffolds. Its unique substitution pattern, featuring a chloro group and a methoxy group on the aromatic ring, influences the regioselectivity of cyclization reactions and the properties of the resulting heterocyclic products. This makes it a valuable starting material in medicinal chemistry for the generation of compound libraries for drug discovery.

The primary applications of this compound in heterocyclic synthesis detailed herein are:

  • Quinoline Synthesis: Employing the Combes and Friedländer reactions, this compound can be reacted with β-dicarbonyl compounds or compounds containing a reactive α-methylene group, respectively, to yield substituted quinolines. Quinolines are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the chloro and methoxy substituents on the quinoline core can significantly modulate its pharmacological profile.

  • Acridone Synthesis: Through the Ullmann condensation, this compound can be coupled with o-chlorobenzoic acid to form an N-phenylanthranilic acid intermediate, which upon cyclization, yields a substituted acridone. Acridones are another important class of nitrogen-containing heterocycles known for their diverse biological activities, such as anticancer, antiviral, and antiparasitic properties. The specific substitution pattern derived from this compound can be leveraged to develop novel acridone-based therapeutic agents.

Experimental Protocols

Synthesis of Substituted Quinolines via Combes Reaction

This protocol describes the synthesis of 8-chloro-7-methoxy-2,4-dimethylquinoline from this compound and acetylacetone.

Experimental Workflow:

Combes_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Mixing Mix Reactants with H2SO4 This compound->Mixing Acetylacetone Acetylacetone Acetylacetone->Mixing Heating Heat at 110°C for 4 hours Mixing->Heating Quenching Pour onto Ice Heating->Quenching Neutralization Neutralize with Ammonia Solution Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Column_Chromatography Column Chromatography (Silica Gel) Evaporation->Column_Chromatography Final_Product Final_Product Column_Chromatography->Final_Product 8-Chloro-7-methoxy- 2,4-dimethylquinoline Ullmann_Acridone_Synthesis Reactant1 This compound Intermediate N-(3-Chloro-2-methoxyphenyl)anthranilic Acid Reactant1->Intermediate Ullmann Condensation (Cu, K2CO3, DMF) Reactant2 2-Chlorobenzoic Acid Reactant2->Intermediate Product 4-Chloro-3-methoxyacridone Intermediate->Product Cyclization (H2SO4 or PPA)

Application Notes and Protocols: Derivatization of 3-Chloro-2-methoxyaniline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-Chloro-2-methoxyaniline, a versatile building block in medicinal chemistry. The protocols focus on common derivatization strategies, including acylation, sulfonylation, and urea/thiourea formation, to generate novel compounds with potential therapeutic applications, particularly in the development of anticancer agents and kinase inhibitors.

Introduction

This compound is a substituted aniline that serves as a valuable starting material in the synthesis of a wide range of biologically active molecules. Its chemical structure, featuring a reactive amino group and sites for further functionalization on the aromatic ring, makes it an attractive scaffold for drug discovery. The chlorine and methoxy substituents can influence the physicochemical properties and binding interactions of the final compounds with their biological targets. Derivatization of the amino group is a common strategy to explore the structure-activity relationship (SAR) and develop new chemical entities with improved potency and selectivity.

Derivatization Strategies

The primary amino group of this compound is a key handle for various chemical modifications. The following sections detail protocols for common derivatization reactions.

Acylation to Form Amide Derivatives

Acylation of the amino group to form amides is a fundamental transformation in medicinal chemistry. Amide derivatives can participate in hydrogen bonding and other interactions within protein binding sites.

Experimental Protocol: Synthesis of N-(3-chloro-2-methoxyphenyl)acetamide

This protocol describes a general method for the acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-(3-chloro-2-methoxyphenyl)acetamide.

Data Presentation:

Reactant 1Reactant 2ProductYield (%)
This compoundAcetyl chlorideN-(3-chloro-2-methoxyphenyl)acetamideTypically >90%

Diagram: Acylation Workflow

Acylation_Workflow Start Dissolve this compound in DCM Add_Base Add Triethylamine Start->Add_Base Add_Acyl_Chloride Add Acetyl Chloride at 0 °C Add_Base->Add_Acyl_Chloride Reaction Stir at Room Temperature (2-4h) Add_Acyl_Chloride->Reaction Workup Aqueous Workup (H2O, NaHCO3, Brine) Reaction->Workup Drying Dry Organic Layer Workup->Drying Purification Purify (Recrystallization or Chromatography) Drying->Purification Product N-(3-chloro-2-methoxyphenyl)acetamide Purification->Product

Caption: General workflow for the acylation of this compound.

Sulfonylation to Form Sulfonamide Derivatives

Sulfonamides are a well-established pharmacophore found in numerous approved drugs. The synthesis of sulfonamide derivatives from this compound can lead to compounds with a range of biological activities.

Experimental Protocol: Synthesis of N-(3-chloro-2-methoxyphenyl)benzenesulfonamide

This protocol outlines a general procedure for the sulfonylation of this compound.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(3-chloro-2-methoxyphenyl)benzenesulfonamide.

Data Presentation:

Reactant 1Reactant 2ProductYield (%)
This compoundBenzenesulfonyl chlorideN-(3-chloro-2-methoxyphenyl)benzenesulfonamideVaries, typically 70-90%

Diagram: Sulfonylation Logical Relationship

Sulfonylation_Relationship Substrate This compound (Nucleophile) Reaction Sulfonylation Reaction Substrate->Reaction Reagent Benzenesulfonyl Chloride (Electrophile) Reagent->Reaction Base Pyridine (Base/Catalyst) Base->Reaction Product N-(3-chloro-2-methoxyphenyl)benzenesulfonamide Reaction->Product

Caption: Key components in the sulfonylation of this compound.

Urea and Thiourea Formation

Urea and thiourea moieties are important pharmacophores in medicinal chemistry, known for their ability to form strong hydrogen bonds with biological targets. Derivatives containing these functional groups have shown promise as anticancer agents and kinase inhibitors.

Experimental Protocol: Synthesis of 1-(3-chloro-2-methoxyphenyl)urea

This protocol provides a general method for the synthesis of urea derivatives from this compound and an isocyanate. A similar protocol can be followed for thiourea synthesis using an isothiocyanate.

Materials:

  • This compound

  • Phenyl isocyanate (or other isocyanate)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Hexanes

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold THF and then with hexanes to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to afford the pure 1-(3-chloro-2-methoxyphenyl)-3-phenylurea.

Data Presentation:

Reactant 1Reactant 2ProductYield (%)
This compoundPhenyl isocyanate1-(3-chloro-2-methoxyphenyl)-3-phenylureaTypically >85%
This compoundPhenyl isothiocyanate1-(3-chloro-2-methoxyphenyl)-3-phenylthioureaTypically >80%

Diagram: Urea Synthesis Pathway

Urea_Synthesis_Pathway Start This compound Reaction Nucleophilic Addition Start->Reaction Reagent Isocyanate (R-N=C=O) Reagent->Reaction Product Substituted Urea Derivative Reaction->Product

Caption: Pathway for the synthesis of urea derivatives.

Biological Applications and Signaling Pathways

Derivatives of this compound have been investigated for a variety of medicinal chemistry applications. A key area of interest is the development of kinase inhibitors . Many kinase inhibitors feature a substituted aniline core that anchors the molecule within the ATP-binding site of the kinase domain. The derivatized amino group can form crucial hydrogen bonds with the hinge region of the kinase, while the substituted phenyl ring can occupy the hydrophobic pocket.

Diagram: Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor->Signaling_Proteins Activates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Proteins->Proliferation Promotes Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibits ATP Binding

Application Notes and Protocols for the Sandmeyer Reaction of 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the synthesis of aryl halides from aryl diazonium salts. This reaction is particularly valuable in medicinal chemistry and drug development for the introduction of halogen atoms onto aromatic rings, a common strategy for modulating the pharmacological properties of molecules. This application note provides a detailed experimental procedure for the Sandmeyer reaction of 3-Chloro-2-methoxyaniline to produce 1,2-dichloro-3-methoxybenzene. The protocol is designed for research and development settings, emphasizing safety, reproducibility, and purity of the final product.

The overall transformation involves two main stages: the diazotization of the primary aromatic amine, this compound, to form a reactive diazonium salt, followed by the copper(I) chloride-catalyzed conversion of the diazonium salt to the corresponding aryl chloride.[1][2][3][4]

Reaction Scheme

Data Presentation

While specific yield and purity data for the Sandmeyer reaction of this compound are not extensively reported in the literature, the following table summarizes expected outcomes based on similar reactions with substituted anilines.[5] Actual results may vary depending on the precise reaction conditions and scale.

ParameterExpected ValueNotes
Yield 60-80%Yields can be influenced by the purity of the starting material and strict temperature control during the diazotization step.
Purity >95%Purification by column chromatography is typically required to remove minor byproducts.
Reaction Time 2-4 hoursIncludes both the diazotization and the Sandmeyer reaction steps.
Temperature 0-5 °C (Diazotization)Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.[3]
Room Temperature to 50 °C (Sandmeyer)Gentle heating may be required to ensure complete decomposition of the diazonium salt.

Experimental Protocols

This protocol details the necessary steps for the preparation of 1,2-dichloro-3-methoxybenzene from this compound via the Sandmeyer reaction.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

Part 1: Diazotization of this compound

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[3]

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution using a dropping funnel. The addition should be controlled to keep the temperature below 5 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 3-Chloro-2-methoxybenzenediazonium chloride solution.

Part 2: Sandmeyer Reaction

  • In a separate, larger round-bottom flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. The solution should be cooled in an ice bath.

  • Slowly and carefully add the freshly prepared, cold diazonium salt solution from Part 1 to the cold copper(I) chloride solution with vigorous stirring.

  • Effervescence (evolution of nitrogen gas) should be observed.[6] After the initial vigorous reaction subsides, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • To ensure the complete decomposition of the diazonium salt, the mixture can be gently heated to 40-50 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude 1,2-dichloro-3-methoxybenzene by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental procedure.

Sandmeyer_Reaction_Workflow A 1. Diazotization B Dissolve this compound in conc. HCl/H2O C Cool to 0-5 °C B->C E Slowly add NaNO2 solution to aniline mixture C->E D Prepare NaNO2 solution D->E F Stir for 30 min at 0-5 °C E->F I Add diazonium salt solution to CuCl solution F->I G 2. Sandmeyer Reaction H Prepare cold CuCl solution in conc. HCl H->I J Warm to RT, then heat to 40-50 °C I->J L Extraction with organic solvent J->L K 3. Work-up & Purification M Wash with H2O, NaHCO3, brine L->M N Dry and concentrate M->N O Column Chromatography N->O P Pure 1,2-dichloro-3-methoxybenzene O->P

Caption: Experimental workflow for the Sandmeyer reaction.

Sandmeyer_Reaction_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A Ar-NH2 (this compound) B Ar-N2+ (Diazonium Salt) A->B NaNO2, HCl 0-5 °C C Ar-N2+ D Ar• (Aryl Radical) C->D - N2 E Ar-Cl (1,2-dichloro-3-methoxybenzene) D->E + Cl• CuI Cu(I)Cl CuII Cu(II)Cl2 CuI->CuII e- transfer CuII->CuI regenerates catalyst

Caption: Simplified mechanism of the Sandmeyer reaction.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-Chloro-2-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Chloro-2-methoxyaniline. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most prevalent laboratory-scale synthesis involves the reduction of a nitroaromatic precursor, specifically 2-chloro-3-nitroanisole. This reduction is typically achieved using iron powder in an acidic medium, such as a mixture of glacial acetic acid and another solvent like acetonitrile or ethanol.[1] This method is favored for its cost-effectiveness and relatively mild reaction conditions.

Q2: Are there alternative reducing agents to iron powder for this synthesis?

A2: Yes, several other reducing agents can be employed for the reduction of nitroarenes to anilines. These include other metals like zinc and tin(II) chloride under acidic conditions.[2] Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is also a common and often very clean method.[2][3] Sodium sulfide can be a useful alternative if acidic conditions need to be avoided.[2] However, metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds.[3]

Q3: What are the typical yields and purity levels for the synthesis of this compound?

A3: For the reduction of 2-chloro-3-nitroanisole using iron powder in acetic acid and acetonitrile, a crude yield of up to 100% has been reported, with a purity of approximately 86% as determined by HPLC.[1] Further purification would be necessary to achieve higher purity. For similar reductions of substituted nitroarenes, yields can be very high, often exceeding 90% after purification.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be taken periodically, worked up, and analyzed to check for the disappearance of the starting material (2-chloro-3-nitroanisole) and the appearance of the product (this compound).

Q5: What are the safety precautions to consider during this synthesis?

A5: It is important to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Glacial acetic acid is corrosive and should be handled with care. The reaction can be exothermic, so proper temperature control is necessary. Iron powder is flammable. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocol: Reduction of 2-Chloro-3-nitroanisole

This protocol is based on a reported synthesis of this compound.[1]

Materials:

  • 2-chloro-3-nitroanisole

  • Iron powder

  • Glacial acetic acid

  • Acetonitrile

  • Water

  • Sodium carbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.0 eq) in a mixture of glacial acetic acid and acetonitrile.

  • To this solution, add iron powder (4.0 eq).

  • Heat the reaction mixture to reflux and stir for approximately 3.5 hours.

  • After the reaction is complete, allow the mixture to cool and then dilute it with water.

  • Neutralize the mixture with solid sodium carbonate until the pH is basic.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a yellow oil.[1]

Quantitative Data Summary

Starting MaterialProductReducing AgentSolvent SystemReaction TimeCrude YieldPurity (HPLC)Reference
2-chloro-3-nitroanisoleThis compoundIron PowderAcetic Acid/Acetonitrile3.5 hours100%86%[1]
1-chloro-2-methyl-3-nitrobenzene3-chloro-2-methylanilineIron PowderHydrochloric Acid/Water2 hours~94%Not specified[4]

Visual Guides

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_product Product start Dissolve 2-chloro-3-nitroanisole in Acetic Acid/Acetonitrile add_fe Add Iron Powder start->add_fe reflux Reflux for 3.5 hours add_fe->reflux cool Cool and Dilute with Water reflux->cool neutralize Neutralize with Na2CO3 cool->neutralize extract Extract with Dichloromethane neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude this compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

troubleshooting_guide cluster_incomplete cluster_low_yield cluster_impure start Problem Encountered incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction low_yield Low Yield of Product start->low_yield impure_product Impure Product (Multiple spots on TLC) start->impure_product check_reagents Check activity of iron powder (use fresh, fine powder) incomplete_reaction->check_reagents increase_time Increase reaction time incomplete_reaction->increase_time increase_temp Ensure proper reflux temperature incomplete_reaction->increase_temp check_stirring Ensure efficient stirring incomplete_reaction->check_stirring workup_loss Review work-up procedure (check pH during neutralization, ensure complete extraction) low_yield->workup_loss side_reactions Consider side reactions (e.g., formation of azo/azoxy compounds) low_yield->side_reactions purify Purify by column chromatography (silica gel) or vacuum distillation impure_product->purify side_products Identify side products (e.g., hydroxylamines). Consider milder reaction conditions. impure_product->side_products

Caption: Troubleshooting decision tree for this compound synthesis.

Q: My reaction is very slow or incomplete. What should I do? A: An incomplete reaction can be due to several factors. First, ensure that the iron powder is of fine mesh and has been freshly opened or properly stored to avoid oxidation. The efficiency of the stirring is also critical to ensure good contact between the reagents.[5] You can try extending the reaction time and ensuring that a consistent reflux temperature is maintained.

Q: I have a low yield after the work-up. What are the possible reasons? A: A low yield can result from incomplete reaction or losses during the work-up procedure. Ensure that the neutralization with sodium carbonate is complete, as an acidic aqueous layer will retain the protonated aniline product. Also, perform multiple extractions with dichloromethane to ensure all the product is transferred to the organic phase. Inefficient phase separation can also lead to product loss.

Q: My final product is impure. What are the likely impurities and how can I remove them? A: The reduction of nitroarenes can sometimes lead to the formation of intermediates such as hydroxylamines, or side products like azo and azoxy compounds, especially if the reaction conditions are not optimal.[5] If your crude product is impure, as indicated by the 86% purity in the cited protocol,[1] further purification is necessary. This can be achieved by column chromatography on silica gel or by vacuum distillation. For similar anilines, vacuum distillation has been shown to be an effective purification method.[4]

References

Technical Support Center: Purification of Crude 3-Chloro-2-methoxyaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Chloro-2-methoxyaniline via column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Question 1: Why is there poor separation between my desired product, this compound, and an impurity that runs very close to it on the TLC plate?

Answer:

This is a common issue and can be attributed to several factors related to the polarity of the compounds and the chosen chromatographic conditions.

  • Co-eluting Isomers: The impurity is likely a positional isomer, such as 5-Chloro-2-methoxyaniline or other chloro-methoxy-aniline isomers, which have very similar polarities to the target compound.

  • Inadequate Solvent System: The polarity of your eluent may not be optimal to resolve compounds with subtle structural differences.

Troubleshooting Steps:

  • Adjust Solvent System Polarity:

    • Decrease the polarity of the mobile phase. For a normal-phase separation on silica gel using a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • Try adding a small percentage of a third solvent with a different polarity, such as dichloromethane or toluene, to modify the selectivity of the separation.

  • Employ a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the elution. This can help to better separate compounds with close Rf values.

  • Consider a Different Stationary Phase: If adjusting the mobile phase is ineffective, consider using a different stationary phase. Alumina may offer different selectivity compared to silica gel for aromatic amines.

Question 2: My product, this compound, appears to be streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?

Answer:

Streaking or tailing of basic compounds like anilines on silica gel is often due to strong interactions with the acidic silanol groups on the stationary phase.

Troubleshooting Steps:

  • Add a Basic Modifier to the Eluent: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, into your mobile phase. This will compete with your product for the active sites on the silica gel, leading to more symmetrical peaks.

  • Use a Deactivated Stationary Phase: Consider using a silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

  • Dry Loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column can sometimes improve peak shape.

Question 3: I am not recovering my product from the column, or the yield is very low. What are the possible reasons?

Answer:

Low recovery can be due to several factors, from irreversible adsorption to product degradation.

Troubleshooting Steps:

  • Check for Irreversible Adsorption: If your compound is highly polar or strongly basic, it may be irreversibly binding to the silica gel.

    • Flush the column with a highly polar solvent, such as methanol or a mixture of dichloromethane and methanol, to try and elute any retained compound.

    • As mentioned in the previous point, using a basic modifier in your eluent can prevent this issue in subsequent runs.

  • Assess Product Stability: this compound, like many anilines, can be susceptible to oxidation, which may be catalyzed by the acidic silica gel.

    • Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate).

    • Work expeditiously and protect the fractions from light and air.

  • Ensure Proper Sample Loading: Overloading the column can lead to poor separation and apparent low recovery in the desired pure fractions. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: For example, if synthesized from the reduction of 2-chloro-6-nitrotoluene, this nitro compound could be a major impurity.

  • Isomeric Byproducts: Positional isomers like 5-chloro-2-methoxyaniline and other chloro-methoxy-aniline isomers are often formed.

  • Dichlorinated Species: If chlorination is a step in the synthesis, dichlorinated methoxyanilines may be present.

Q2: How do the polarities of the common impurities compare to this compound?

A2:

  • 2-chloro-6-nitrotoluene: This starting material is significantly less polar than the aniline product due to the absence of the polar amino group.

  • Isomers (e.g., 5-chloro-2-methoxyaniline): These will have polarities very similar to the desired product, making them the most challenging to separate.

  • Dichlorinated byproducts: These are generally less polar than the monochlorinated product.

Q3: What is a good starting solvent system for the TLC analysis of this compound?

A3: A good starting point for a TLC solvent system on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A ratio of 4:1 to 9:1 (hexane:ethyl acetate) is a reasonable range to begin with. The goal is to achieve an Rf value of approximately 0.2-0.4 for the desired product to ensure good separation on the column.

Q4: How can I visualize the spots of this compound and its impurities on a TLC plate?

A4: this compound and many of its aromatic impurities are UV-active and can be visualized under a UV lamp (254 nm). Additionally, staining with a potassium permanganate solution or an anisaldehyde stain can be effective for visualization.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, if tailing is observed)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 7:3).

    • The optimal solvent system should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (like dichloromethane or the initial eluent).

    • Alternatively, for better results, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system. If a gradient elution is necessary, start with a higher ratio of hexane to ethyl acetate and gradually increase the proportion of ethyl acetate.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot several fractions on a single TLC plate along with the crude mixture to identify which fractions contain the pure product.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane/Ethyl AcetateA good starting point for finding the optimal ratio.
Typical Rf of Product 0.2 - 0.4In the chosen TLC solvent system for optimal separation.
Gradient Elution (Example) Start with 95:5 Hexane:EtOAc, gradually increase to 80:20 Hexane:EtOAcThe exact gradient will depend on the impurity profile.
Basic Modifier (if needed) 0.1 - 1% Triethylamine (v/v)Add to the mobile phase to reduce tailing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC_analysis TLC Analysis & Solvent System Selection Column_packing Column Packing TLC_analysis->Column_packing Determines initial eluent Sample_loading Sample Loading Column_packing->Sample_loading Elution Elution & Fraction Collection Sample_loading->Elution Fraction_analysis Fraction Analysis (TLC) Elution->Fraction_analysis Collects fractions Combine_fractions Combine Pure Fractions Fraction_analysis->Combine_fractions Identifies pure fractions Solvent_removal Solvent Removal Combine_fractions->Solvent_removal Pure_product Pure this compound Solvent_removal->Pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_solutions Potential Solutions Start Problem Encountered Poor_Separation Poor Separation / Co-elution Start->Poor_Separation Tailing Tailing / Streaking Start->Tailing Low_Recovery Low / No Recovery Start->Low_Recovery Adjust_Solvent Adjust Solvent Polarity / Use Gradient Poor_Separation->Adjust_Solvent Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase Add_Modifier Add Basic Modifier (e.g., TEA) Tailing->Add_Modifier Tailing->Change_Stationary_Phase Low_Recovery->Add_Modifier Check_Stability Check Product Stability Low_Recovery->Check_Stability Flush_Column Flush with Polar Solvent Low_Recovery->Flush_Column

Caption: Troubleshooting workflow for common column chromatography issues.

Technical Support Center: Purification of 3-Chloro-2-methoxyaniline and its Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to directly address specific issues encountered during the purification of 3-Chloro-2-methoxyaniline and its reaction products.

Frequently Asked Questions (FAQs)

Q1: My TLC plate of the crude reaction mixture shows multiple spots. What are the likely impurities?

A1: When using this compound in a reaction, several types of impurities can arise:

  • Unreacted Starting Material: Residual this compound is a common impurity.

  • Oxidative Dimerization Products: Anilines are susceptible to oxidation, which can lead to the formation of colored dimeric and oligomeric impurities. This is often observed as the appearance of a dark or tarry consistency in the reaction mixture. The initial product of aniline oxidation is often a semidine dimer.[1]

  • Side-Reaction Products: Depending on the specific reaction conditions, side-products can form. For example, in acylation reactions, diacylation of the aniline may occur.

  • Hydrolysis Products: If the reaction is performed under harsh acidic or basic conditions, hydrolysis of the methoxy group or other functional groups in the product may occur.

  • Solvent and Reagent Adducts: Impurities can also arise from reactions with the solvent or excess reagents.

Q2: I am having difficulty removing a persistent colored impurity from my product. What could it be and how can I remove it?

A2: A persistent color, often ranging from yellow to dark brown, is typically indicative of oxidation products of the aniline. These can be challenging to remove completely.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter the charcoal through a pad of celite. This can effectively remove many colored impurities.

  • Column Chromatography: A carefully chosen solvent system for column chromatography can separate the desired product from the more polar, colored impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective at excluding colored impurities into the mother liquor.

Q3: My product and a major impurity have very similar Rf values on the TLC plate. How can I improve their separation?

A3: When co-elution occurs on a TLC plate, it indicates that the polarity of the two compounds is very similar.

Troubleshooting Steps:

  • Solvent System Optimization: Experiment with different solvent systems for your TLC and column chromatography. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, or adding a small amount of a third solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can significantly alter the separation.

  • Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase for column chromatography, such as alumina instead of silica gel.

  • Derivative Formation: In some cases, it may be beneficial to temporarily convert your product into a derivative with a significantly different polarity, purify the derivative, and then convert it back to the desired product.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Suggestion
Product Loss During Extraction Ensure the pH of the aqueous layer is appropriate during acid-base extraction to prevent the desired product from partitioning into the wrong phase. Perform multiple extractions with smaller volumes of solvent for better recovery.
Product is Too Soluble in Recrystallization Solvent If no crystals form upon cooling, the solvent may be too good. Try a less polar solvent or a two-solvent system. Add an anti-solvent dropwise to the warm, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly.
Decomposition on Silica Gel Some compounds can degrade on the acidic surface of silica gel. This can be mitigated by neutralizing the silica gel with a small amount of triethylamine in the eluent.
Incomplete Reaction Analyze the crude reaction mixture by TLC or another analytical technique to confirm the reaction has gone to completion before beginning purification.
Issue 2: Product "Oiling Out" During Recrystallization

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice.

Potential Cause Troubleshooting Suggestion
Solution is Cooling Too Quickly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of an oil.
Solution is Supersaturated The concentration of the solute may be too high. Add a small amount of the hot solvent to the oil to try and redissolve it, then allow it to cool slowly again.
Presence of Impurities Impurities can disrupt the crystal lattice formation. Try purifying the crude material by another method, such as a quick filtration through a plug of silica, before attempting recrystallization.
Inappropriate Solvent The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol is effective for separating the basic this compound from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). The basic aniline will be protonated and move into the aqueous layer.

  • Separation: Separate the two layers. The non-basic impurities will remain in the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and add a base, such as 2 M NaOH (aq), until the solution is basic (confirm with pH paper). The this compound will precipitate out or form an organic layer.

  • Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification of an N-acylated derivative of this compound by Column Chromatography

This protocol is suitable for purifying a neutral amide product from unreacted aniline and other impurities.

  • TLC Analysis: Determine a suitable solvent system by TLC that gives good separation between the product and impurities. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of a Solid Derivative

This is a general protocol for the purification of a solid product.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

The following table provides a general guideline for selecting a purification method based on the properties of the product and impurities.

Purification Method Best Suited For Advantages Disadvantages
Acid-Base Extraction Separating basic or acidic compounds from neutral compounds.Quick and effective for large-scale separations.Not suitable for compounds that are sensitive to strong acids or bases.
Column Chromatography Separating compounds with different polarities.High resolution, can separate complex mixtures.Can be time-consuming and requires larger volumes of solvent. Product may degrade on the stationary phase.
Recrystallization Purifying solid compounds.Can yield very pure material.Not suitable for oils or compounds that are highly soluble in all common solvents. Can result in lower yields.
Distillation Purifying liquids with different boiling points.Effective for large quantities of thermally stable liquids.Not suitable for solids or thermally sensitive compounds.

Visualizations

experimental_workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc liquid_solid Is the product a liquid or solid? tlc->liquid_solid solid Solid liquid_solid->solid Solid liquid Liquid liquid_solid->liquid Liquid recrystallization Recrystallization solid->recrystallization column Column Chromatography solid->column liquid->column distillation Distillation liquid->distillation acid_base Acid-Base Extraction liquid->acid_base pure_product Pure Product recrystallization->pure_product column->pure_product distillation->pure_product acid_base->pure_product

Caption: Decision workflow for choosing a purification method.

troubleshooting_flowchart start Impure Product After Initial Purification check_purity Assess Purity (TLC, NMR, etc.) start->check_purity is_pure Is the product pure? check_purity->is_pure stop Purification Complete is_pure->stop Yes identify_impurity Identify Nature of Impurity is_pure->identify_impurity No colored_impurity Colored Impurity? identify_impurity->colored_impurity charcoal Charcoal Treatment colored_impurity->charcoal Yes similar_rf Impurity has Similar Rf? colored_impurity->similar_rf No charcoal->check_purity column Column Chromatography with Optimized Solvent System column->check_purity recrystallize Recrystallize from a Different Solvent recrystallize->check_purity similar_rf->recrystallize No change_solvent Change TLC/Column Solvent System similar_rf->change_solvent Yes change_solvent->column change_stationary_phase Use Different Stationary Phase (e.g., Alumina) change_solvent->change_stationary_phase change_stationary_phase->column

Caption: Troubleshooting logic for further purification steps.

References

Technical Support Center: Synthesis of 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-methoxyaniline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts. The two primary synthetic routes are considered: the reduction of a nitroaromatic precursor and the chlorination of 2-methoxyaniline.

Route 1: Reduction of a Nitroaromatic Precursor (e.g., 2-chloro-6-nitroanisole)

This is a common and effective method for synthesizing this compound. However, several byproducts can arise from incomplete reduction or side reactions.

Question 1: My reaction mixture contains significant amounts of a compound with a mass corresponding to a hydroxylamine or nitroso species. How can I drive the reaction to completion?

Answer:

The presence of N-hydroxy (hydroxylamine) or nitroso intermediates indicates incomplete reduction of the nitro group. To address this, consider the following troubleshooting steps:

  • Increase Reaction Time or Temperature: Prolonging the reaction time or cautiously increasing the temperature can provide the necessary energy to complete the reduction. Monitor the reaction progress closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Increase Reducing Agent Stoichiometry: An insufficient amount of the reducing agent (e.g., iron, tin(II) chloride, sodium sulfide) will lead to incomplete conversion. Increase the molar equivalents of the reducing agent. For catalytic hydrogenation, ensure the catalyst is not poisoned and is present in an adequate amount.

  • Ensure Efficient Stirring: In heterogeneous reactions (e.g., with iron powder), vigorous stirring is crucial to ensure good contact between the reactants.

  • Check pH of the Reaction Medium: The efficiency of many reducing agents is pH-dependent. For reductions using metals like iron, an acidic medium (e.g., acetic acid or hydrochloric acid) is typically required to facilitate the reaction.

Question 2: I am observing the formation of dimeric byproducts such as azo or azoxy compounds. What causes this and how can I prevent it?

Answer:

Azo and azoxy compounds are formed by the condensation of partially reduced nitro intermediates (nitroso and hydroxylamine). Their formation is often favored under certain reaction conditions.

  • Control Reaction Temperature: Exothermic reductions can lead to localized overheating, which can promote the formation of dimeric byproducts. Ensure adequate cooling and control the rate of addition of reagents to manage the reaction temperature.

  • Choice of Reducing Agent: Some reducing agents are more prone to forming these byproducts. For instance, using metal hydrides like lithium aluminum hydride for the reduction of aromatic nitro compounds can lead to azo compounds.[1] Milder reducing agents or catalytic hydrogenation are often preferred.

  • Optimize Reaction Conditions: Ensure that the reaction conditions (solvent, temperature, pH) are optimized for the complete reduction of the nitro group to the amine without favoring the formation of intermediates that can dimerize.

Question 3: My final product is contaminated with a dechlorinated byproduct (2-methoxyaniline). How can I minimize this?

Answer:

Dechlorination is a common side reaction, particularly during catalytic hydrogenation.

  • Choice of Catalyst: When using catalytic hydrogenation, Raney Nickel can sometimes be a better choice than Palladium on carbon (Pd/C) for substrates where dehalogenation is a concern.[1]

  • Control Hydrogen Pressure and Temperature: High hydrogen pressure and elevated temperatures can increase the likelihood of dehalogenation. Use the mildest conditions that still afford a reasonable reaction rate.

  • Use of Catalyst Poisons/Modifiers: In some cases, the addition of a small amount of a catalyst poison or modifier can selectively inhibit the dehalogenation reaction without significantly affecting the nitro group reduction. This requires careful optimization.

Route 2: Electrophilic Chlorination of 2-Methoxyaniline

Direct chlorination of 2-methoxyaniline is an alternative route, but controlling the regioselectivity can be challenging.

Question 4: My product is a mixture of chloro-isomers, including 5-chloro-2-methoxyaniline. How can I improve the regioselectivity for the 3-chloro isomer?

Answer:

The amino and methoxy groups are both ortho-, para-directing groups. In 2-methoxyaniline, the positions ortho and para to the powerful activating amino group are favored for electrophilic substitution. This leads to a mixture of isomers.

  • Use of a Protecting Group: To direct the chlorination to the desired position, the highly activating amino group can be temporarily protected as an amide (e.g., acetanilide). The acetyl group is less activating and directs ortho and para. After chlorination, the protecting group is removed by hydrolysis to yield the desired aniline.

  • Choice of Chlorinating Agent and Solvent: The choice of chlorinating agent (e.g., Cl2, N-chlorosuccinimide) and solvent can influence the isomer distribution. For example, chlorination in a hydrofluoric acid medium has been reported to influence regioselectivity in aniline chlorinations.

  • Reaction Temperature: Lowering the reaction temperature may improve the selectivity of the chlorination reaction.

Question 5: I am observing the formation of a di-chlorinated byproduct. How can I avoid this?

Answer:

The formation of di-chlorinated species (e.g., 3,5-dichloro-2-methoxyaniline) is due to over-chlorination of the activated aromatic ring.

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight sub-stoichiometric amount of the chlorinating agent can help to minimize over-chlorination, although this may result in some unreacted starting material.

  • Slow Addition of Chlorinating Agent: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to prevent multiple chlorinations on the same molecule.

  • Deactivation of the Ring: As mentioned above, protecting the amino group as an amide will reduce the activation of the ring and decrease the propensity for di-substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect in the synthesis of this compound via nitro-reduction?

A1: The most common byproducts arise from incomplete reduction of the nitro group. These include 2-chloro-6-nitrosoanisole and N-(2-chloro-6-methoxyphenyl)hydroxylamine. Dimeric species like 2,2'-dichloro-6,6'-dimethoxyazoxybenzene and 2,2'-dichloro-6,6'-dimethoxyazobenzene can also be formed. Additionally, dehalogenation can lead to the formation of 2-methoxyaniline.

Q2: What are the primary isomeric byproducts when synthesizing this compound by chlorination of 2-methoxyaniline?

A2: Due to the directing effects of the amino and methoxy groups, the main isomeric byproduct is typically 5-chloro-2-methoxyaniline. Over-chlorination can lead to di-substituted products such as 3,5-dichloro-2-methoxyaniline.

Q3: What analytical techniques are best suited for identifying and quantifying these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating the desired product from its isomers and other byproducts, allowing for quantification of purity. A reverse-phase C18 column is often suitable.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the final product and identify the structures of major impurities if they can be isolated.

Q4: How can I purify the final product to remove these byproducts?

A4: The purification method will depend on the nature of the byproducts.

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from less polar and more polar impurities.

  • Recrystallization: If the product and byproducts have different solubilities, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

  • Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be used for purification.

Data Presentation

The following table provides a hypothetical summary of byproduct formation under different reaction conditions for the reduction of 2-chloro-6-nitroanisole.

Run Reducing Agent Solvent Temperature (°C) This compound (%) 2-chloro-6-nitrosoanisole (%) 2,2'-dichloro-6,6'-dimethoxyazoxybenzene (%) 2-methoxyaniline (%)
1Fe/HClEthanol/Water8092314
2SnCl2·2H2OEthanol7095212
3H2 (50 psi), Pd/CMethanol25850015
4Na2SEthanol/Water9088543

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Synthesis of this compound via Reduction of 2-chloro-6-nitroanisole with Iron

This protocol is a representative procedure and may require optimization.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (4 molar equivalents) and a 1:1 mixture of ethanol and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the stirred suspension.

  • Heating: Heat the mixture to reflux (approximately 80-90°C).

  • Addition of Starting Material: Dissolve 2-chloro-6-nitroanisole (1 molar equivalent) in ethanol and add it dropwise to the refluxing mixture over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and basify with a sodium carbonate solution until the pH is ~8-9. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Mandatory Visualization

Byproduct_Formation cluster_route1 Route 1: Reduction of 2-chloro-6-nitroanisole cluster_route2 Route 2: Chlorination of 2-methoxyaniline Nitro_Precursor 2-chloro-6-nitroanisole Nitroso 2-chloro-6-nitrosoanisole Nitro_Precursor->Nitroso Incomplete Reduction Dechlorinated 2-methoxyaniline Nitro_Precursor->Dechlorinated Dehalogenation Hydroxylamine N-(2-chloro-6-methoxyphenyl)hydroxylamine Nitroso->Hydroxylamine Further Reduction Azo_Azoxy Azo/Azoxy Byproducts Nitroso->Azo_Azoxy Product1 This compound Hydroxylamine->Product1 Complete Reduction Hydroxylamine->Azo_Azoxy Aniline_Precursor 2-methoxyaniline Product2 This compound Aniline_Precursor->Product2 Chlorination Isomer 5-chloro-2-methoxyaniline Aniline_Precursor->Isomer Isomeric Byproduct Di_chloro 3,5-dichloro-2-methoxyaniline Product2->Di_chloro Over-chlorination Isomer->Di_chloro Over-chlorination

Caption: Logical relationships in the formation of byproducts during the synthesis of this compound.

References

Technical Support Center: Suzuki Coupling with 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 3-chloro-2-methoxyaniline. Due to the challenging nature of this electron-rich and sterically hindered substrate, achieving high yields requires careful optimization of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in the Suzuki coupling of this compound?

A1: Low yields with this compound are common and can be attributed to several factors:

  • Poor Oxidative Addition: The C-Cl bond of an electron-rich aniline, like this compound, is less reactive towards oxidative addition to the palladium(0) catalyst. This is often the rate-limiting step of the catalytic cycle.[1]

  • Catalyst Inhibition: The aniline's amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity. While this is a known issue for some nitrogen-containing heterocycles, for anilines, the choice of ligand is crucial to mitigate this.[2]

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include:

    • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3]

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is more likely with electron-rich or heteroaryl boronic acids.[4]

    • Dehalogenation: The removal of the chlorine atom from this compound without coupling.

Q2: What are the most critical reaction parameters to optimize for this substrate?

A2: For a challenging substrate like this compound, the most critical parameters to screen are the palladium catalyst/ligand system , the base , and the solvent . Temperature also plays a significant role. A systematic approach to optimizing these parameters is recommended.

Q3: Which palladium catalysts and ligands are most effective for coupling electron-rich aryl chlorides?

A3: Standard catalysts like Pd(PPh₃)₄ may not be effective for this transformation. More active catalyst systems are generally required.[1] Consider using:

  • Bulky, Electron-Rich Phosphine Ligands: These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step. Examples include Buchwald ligands such as SPhos and XPhos.[2][3]

  • N-Heterocyclic Carbene (NHC) Ligands: These are also highly effective for activating aryl chlorides.[1]

  • Pre-formed Catalysts: Using well-defined palladium(II) precatalysts can lead to more consistent results than generating the active palladium(0) species in situ.

Q4: How do I select the appropriate base for the reaction?

A4: The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction's success.

  • For robust substrates: Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.

  • For base-sensitive substrates: Milder bases such as K₂CO₃ or Na₂CO₃ may be necessary to avoid degradation of starting materials or products.

  • Anhydrous Conditions: Using an anhydrous base can be beneficial, as water can sometimes promote side reactions like protodeboronation.

Q5: What is the best solvent system for this Suzuki coupling?

A5: The solvent's polarity and ability to dissolve the reactants and catalyst are crucial. Common choices include:

  • Aprotic Polar Solvents: Dioxane, THF, and DMF are frequently used. Often, a mixture with water is employed to help dissolve the inorganic base.[5]

  • Aprotic Nonpolar Solvents: Toluene can also be effective, particularly with certain catalyst systems.

  • Degassing: It is critical to thoroughly degas the solvent before use to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst system. 2. Reaction temperature is too low. 3. Insufficiently strong base.1. Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos). 2. Increase the reaction temperature (e.g., to 80-120 °C). 3. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).1. Ensure thorough degassing of the solvent and reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient precatalyst.
Significant Protodeboronation of the Boronic Acid 1. Presence of water and a strong base. 2. Prolonged reaction time at high temperature.1. Use an anhydrous base and solvent. 2. Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Dehalogenated Aniline 1. Certain catalyst/ligand combinations. 2. Presence of a hydrogen source.1. Screen different ligands. 2. Ensure anhydrous conditions.
Reaction Stalls Before Completion 1. Catalyst deactivation.1. Increase catalyst loading. 2. Switch to a more robust ligand that better protects the palladium center.

Data Presentation: Illustrative Reaction Condition Screening

The following tables present hypothetical but representative data for the Suzuki coupling of this compound with phenylboronic acid, illustrating the impact of varying key reaction parameters.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100<5
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10015
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11085
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene11092
5PdCl₂(dppf) (5)-K₂CO₃DMF12045

Reaction conditions: this compound (1 mmol), phenylboronic acid (1.2 mmol), base (2 mmol), solvent (5 mL), 12 h.

Table 2: Base and Solvent Screening

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃/XPhosK₂CO₃Dioxane/H₂O11065
2Pd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O11078
3Pd₂(dba)₃/XPhosCs₂CO₃Dioxane11088
4Pd₂(dba)₃/XPhosK₃PO₄Toluene11092
5Pd₂(dba)₃/XPhosK₂CO₃DMF11055

Reaction conditions: this compound (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), base (2 mmol), solvent (5 mL), 12 h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-120 °C).

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Cl(L_n) pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd0 aryl_halide This compound aryl_halide->oxidative_addition diaryl_pd Ar-Pd(II)-R(L_n) pd_complex->diaryl_pd transmetalation Transmetalation transmetalation->pd_complex boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base base->boronate boronate->transmetalation diaryl_pd->pd0 reductive_elimination Reductive Elimination reductive_elimination->diaryl_pd product Coupled Product product->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with this compound check_catalyst Is an active catalyst system being used? (e.g., Pd/Buchwald ligand) start->check_catalyst optimize_catalyst Screen bulky, electron-rich ligands (SPhos, XPhos) and Pd sources (Pd₂(dba)₃). check_catalyst->optimize_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen bases: K₃PO₄, Cs₂CO₃ for higher activity. K₂CO₃ for sensitive substrates. check_base->optimize_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Increase temperature (80-120 °C). Ensure rigorous degassing of solvent. check_conditions->optimize_conditions No check_side_reactions Are side products observed? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_side_reactions Homocoupling -> Degas thoroughly. Protodeboronation -> Use boronic ester or anhydrous conditions. check_side_reactions->address_side_reactions Yes success Improved Yield check_side_reactions->success No address_side_reactions->success

Caption: A troubleshooting workflow for improving the yield of Suzuki coupling.

References

troubleshooting guide for reactions involving 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-2-methoxyaniline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for specific reaction types.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is turning dark brown or black. What is the likely cause and how can I prevent it?

A1: The discoloration is likely due to the oxidation of the aniline functional group. Anilines, especially electron-rich ones like this compound, are susceptible to air oxidation, which can be accelerated by heat, light, or the presence of metal catalysts. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using freshly purified and colorless starting materials can help minimize oxidation.

Q2: I am observing the formation of multiple products in my reaction. What are the potential side reactions?

A2: Depending on the reaction type, several side reactions can occur. In electrophilic aromatic substitution reactions, the strong activating effect of the amino group can lead to polysubstitution on the aromatic ring. In palladium-catalyzed cross-coupling reactions, common side products can arise from homo-coupling of the starting materials or hydrodehalogenation of the this compound. Protecting the amine group as an amide before the reaction can sometimes prevent these side reactions.

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

A3: Due to the basic nature of the aniline group, an acidic wash during the workup is an effective purification method. By treating the organic extract with a dilute acid solution (e.g., 1M HCl), the this compound will be protonated and move into the aqueous layer, allowing for its separation from the desired product, assuming the product is not acid-sensitive.

Q4: My product is an oil and is difficult to purify by recrystallization. What should I do?

A4: If your product "oils out" during recrystallization, it may be because the boiling point of the solvent is higher than the melting point of your compound. Consider using a lower-boiling point solvent for recrystallization. Alternatively, column chromatography is a reliable method for purifying oily products. A variety of solvent systems can be employed, and thin-layer chromatography (TLC) can be used to determine the optimal conditions.

Troubleshooting Guides

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. However, challenges can arise, particularly with sterically hindered or electron-rich anilines like this compound.

Common Issues and Solutions:

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion - Inactive catalyst or ligand- Inappropriate base or solvent- Insufficient reaction temperature or time- Use a pre-catalyst or ensure the active Pd(0) species is generated.- Screen different phosphine ligands (e.g., Xantphos, X-Phos).- Use a strong, non-nucleophilic base like NaOtBu or Cs2CO3.- Ensure anhydrous and degassed solvents (e.g., toluene, dioxane) are used.- Gradually increase the reaction temperature and monitor by TLC or LC-MS.
Formation of Side Products (e.g., Hydrodehalogenation) - Presence of water or protic impurities- Inefficient reductive elimination- Use rigorously dried reagents and solvents.- The choice of ligand can influence the rate of reductive elimination versus side reactions. Consider screening different ligands.
Difficulty in Product Isolation/Purification - Residual palladium catalyst- Similar polarity of starting material and product- Filter the reaction mixture through a pad of Celite to remove the catalyst.- Employ an acidic wash to remove unreacted aniline.- Utilize column chromatography with a carefully selected eluent system.

Experimental Protocol: Example of Buchwald-Hartwig Amination

In a representative procedure, this compound (2.46 g, 15.60 mmol) is coupled with an aryl halide.[1] To a solution of the aryl halide in DME (10 mL), this compound, Cs2CO3 (9.24 g, 28.34 mmol), X-Phos (1.35 g, 2.83 mmol), and Pd2(dba)3 (1.30 g, 1.41 mmol) are added at room temperature.[1] The mixture is then stirred for 2 hours at 85 °C under an argon atmosphere.[1] After the reaction, the mixture is concentrated under reduced pressure.[1]

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, This compound, Base (e.g., Cs2CO3), Pd Catalyst & Ligand reaction Heat under Inert Atmosphere (e.g., 85 °C) reagents->reaction DME workup Reaction Workup: - Concentrate - Acidic Wash - Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Stoichiometry and Addition Order start->check_reagents side_reactions Analyze for Side Reactions (e.g., by LC-MS) check_purity->side_reactions check_conditions->side_reactions check_reagents->side_reactions purification_loss Evaluate Purification Method for Product Loss side_reactions->purification_loss optimize Systematically Optimize Conditions purification_loss->optimize Azo_Coupling_Pathway aniline This compound diazonium Diazonium Salt aniline->diazonium NaNO2, HCl 0-5 °C azo_dye Azo Dye diazonium->azo_dye Azo Coupling (pH control) coupling_partner Electron-Rich Coupling Partner coupling_partner->azo_dye Azo Coupling (pH control)

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding catalyst selection for cross-coupling reactions with the sterically hindered and electronically complex substrate, 3-chloro-2-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges arise from the substrate's structure:

  • Steric Hindrance: The methoxy group at the ortho position can sterically hinder the approach of the catalyst and the coupling partner to the reactive chloro group, slowing down the oxidative addition step.

  • Electronic Effects: The electron-donating methoxy group and the electron-withdrawing chloro group influence the electron density of the aromatic ring, which can affect the reactivity in palladium-catalyzed cycles.

  • Catalyst Inhibition: The aniline's amino group can coordinate to the palladium center, potentially leading to catalyst deactivation. While many modern catalyst systems can tolerate free amines, this remains a consideration.

Q2: Which type of cross-coupling reaction is most suitable for C-N bond formation with this compound?

A2: The Buchwald-Hartwig amination is the premier choice for forming C-N bonds with aryl halides like this compound.[1] This palladium-catalyzed reaction is specifically designed for coupling amines with aryl halides and has a broad substrate scope, with well-developed catalyst systems for challenging substrates.[2][3]

Q3: What are the recommended starting points for a Buchwald-Hartwig amination with this substrate?

A3: For aryl chlorides, especially sterically hindered ones, bulky and electron-rich phosphine ligands are essential.[1] Good starting points include:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: Biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are highly effective.[1] Josiphos-type ligands can also be considered.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, often requiring higher temperatures.[1]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are standard.[1]

Q4: Can I use this compound in C-C bond-forming reactions?

A4: Yes, Suzuki-Miyaura, Sonogashira, and Heck couplings are all viable options for forming new carbon-carbon bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester. It is a robust and versatile method.

  • Sonogashira Coupling: This is used to couple the aryl chloride with a terminal alkyne.[4][5]

  • Heck Reaction: This reaction couples the aryl chloride with an alkene.[6]

Q5: How do I choose between different phosphine ligands?

A5: The choice of ligand is critical and often empirical. However, a general guideline is that bulkier and more electron-donating ligands facilitate the oxidative addition of the aryl chloride and the subsequent reductive elimination. For challenging substrates like this compound, ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) are excellent starting points due to their proven efficacy with sterically demanding and electron-rich or -poor aryl chlorides.[2]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium source and ligand are of high purity and have not been degraded by air or moisture. Use a precatalyst (e.g., a Buchwald G3 or G4 palladacycle) for more reliable generation of the active Pd(0) species. Consider a pre-activation step if using a Pd(II) source.[7]
Inefficient Oxidative Addition This is common with aryl chlorides. Switch to a bulkier, more electron-rich phosphine ligand (e.g., from XPhos to BrettPhos). Increase the reaction temperature.
Poorly Soluble Base Ensure the base is adequately soluble in the reaction solvent. For bases like K₃PO₄, which has low solubility in toluene, consider using a different solvent like dioxane or adding a phase-transfer catalyst.
Presence of Oxygen or Moisture Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents and dry glassware.
Catalyst Inhibition The aniline nitrogen may be inhibiting the catalyst. Try a different ligand that is less susceptible to product inhibition. In some cases, protecting the aniline as an amide may be necessary, although this adds extra synthetic steps.

Problem 2: Formation of Side Products

Side Product Possible Cause Suggested Solution
Hydrodehalogenation (Ar-H) The aryl chloride is reduced to an arene. This can be caused by β-hydride elimination from the amine or by other protic sources.Ensure anhydrous conditions. Use a base without β-hydrogens if the amine is suspected to be the source.
Homocoupling of Coupling Partner Especially in Suzuki reactions, boronic acids can homocouple.Ensure the reaction is thoroughly deoxygenated. Use a Pd(0) source or an efficient precatalyst system to minimize the presence of Pd(II) species that can promote homocoupling.
Formation of Phenol (Ar-OH) In reactions with hydroxide-containing bases, direct substitution of the chloride can occur.Use a non-hydroxide base like NaOtBu, K₃PO₄, or Cs₂CO₃.

Problem 3: Reaction Stalls Before Completion

Possible Cause Suggested Solution
Catalyst Decomposition The catalyst may not be stable under the reaction conditions for extended periods.
Product Inhibition The product may be binding to the catalyst and preventing turnover.

Catalyst Selection and Performance Data

The following tables summarize typical conditions and yields for Buchwald-Hartwig amination and Suzuki-Miyaura coupling of 3-chloroaniline derivatives. This data, compiled from scientific literature, serves as a guide for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives with Primary Amines
3-Chloroaniline DerivativeAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Chloro-4-fluoroanilinen-HexylaminePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001885
3-Chloro-5-(trifluoromethyl)anilineAnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane1102478
3-Chloro-2-methylanilineBenzylaminePd₂(dba)₃ (1.0)BrettPhos (2.0)NaOtBu (2.0)Toluene901692

Data compiled from representative procedures for 3-chloroaniline derivatives.[1]

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
Aryl ChloridePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChlorotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O1001298
4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂ORT1895
2-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane/H₂O1001694

Data compiled from various sources for challenging aryl chlorides.[2]

Experimental Protocols

The following are generalized protocols for the cross-coupling of a 3-chloroaniline derivative. These should be considered starting points and may require optimization for this compound.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed Toluene (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound and the amine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

  • Phosphine Ligand (e.g., SPhos) (0.04 mmol, 4.0 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)

  • Anhydrous, degassed Dioxane/Water (4:1, 5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Coupling Reaction cluster_catalyst Catalyst System Selection cluster_reaction Reaction Setup & Execution cluster_outcome Analysis and Troubleshooting Start Identify Coupling Partners (e.g., Amine, Boronic Acid, etc.) Pd_Source Select Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Precatalyst) Start->Pd_Source Choose Catalyst Ligand Choose Ligand (e.g., XPhos, RuPhos for Ar-Cl) Pd_Source->Ligand Base Select Base (e.g., NaOtBu, K₃PO₄) Ligand->Base Setup Assemble Reaction (Inert Atmosphere, Anhydrous Solvent) Base->Setup Set up Reaction Execute Run Reaction (Monitor by TLC/GC-MS) Setup->Execute Analysis Analyze Outcome (Yield, Purity) Execute->Analysis Good_Yield High Yield -> Proceed to Purification Analysis->Good_Yield Success Low_Yield Low Yield/No Reaction -> Troubleshoot Analysis->Low_Yield Problem Low_Yield->Ligand Re-evaluate Ligand/ Base/Conditions

Caption: Catalyst selection workflow for cross-coupling with this compound.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Lₙ pd2_oxidative Ar-Pd(II)(Cl)Lₙ (Oxidative Addition) pd0->pd2_oxidative + Ar-Cl (this compound) pd2_amine [Ar-Pd(II)(H₂NR)Lₙ]⁺Cl⁻ (Amine Coordination) pd2_oxidative->pd2_amine + H₂NR' (Amine) pd2_amido Ar-Pd(II)(HNR)Lₙ (Deprotonation) pd2_amine->pd2_amido - Base-H⁺Cl⁻ pd2_amido->pd0 product Ar-NHR (Product) pd2_amido->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the influence of solvents on the reactivity of 3-Chloro-2-methoxyaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a solvent in reactions involving this compound?

A1: The solvent is not merely an inert medium but plays a critical role in the reactivity of this compound. Its primary functions include:

  • Solubilizing Reactants: Ensuring that this compound and other reactants are in the same phase to allow for effective interaction.

  • Stabilizing Intermediates and Transition States: Solvents can stabilize charged intermediates or transition states, which can significantly affect the reaction rate. For instance, polar solvents are crucial for stabilizing the charged intermediates in nucleophilic aromatic substitution (SNAr) reactions.[1]

  • Influencing Nucleophilicity: The nucleophilicity of the amino group in this compound can be modulated by the solvent. Protic solvents, for example, can form hydrogen bonds with the lone pair of electrons on the nitrogen atom, thereby reducing its nucleophilicity.[1]

Q2: How does solvent polarity affect the reactivity of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions?

A2: In SNAr reactions, where this compound acts as a nucleophile, polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred. These solvents can effectively solvate cations but do not strongly solvate the aniline nucleophile, leaving its lone pair more available for reaction.[2] Protic solvents can decrease the rate of SNAr reactions by stabilizing the nucleophile through hydrogen bonding, making it less reactive.[1]

Q3: What type of solvent is recommended for the acylation of this compound?

A3: For the acylation of anilines, a variety of solvents can be used, and the choice often depends on the specific acylating agent. A common approach is to use a non-polar aprotic solvent like dichloromethane (DCM) or an excess of a weak base like pyridine, which can also act as the solvent and a catalyst.[3] In some cases, the reaction can be carried out in water with a suitable base to neutralize the acid byproduct.[4]

Q4: Can the choice of solvent influence the regioselectivity of reactions with this compound?

A4: Yes, the solvent can influence the regioselectivity of electrophilic aromatic substitution reactions. While the amino and methoxy groups are ortho, para-directing activators, and the chloro group is an ortho, para-directing deactivator, the solvent can affect the availability of the lone pairs on the nitrogen and oxygen atoms for resonance stabilization of the intermediates. In highly polar or protic solvents, the amino group's activating effect might be slightly diminished due to solvation, potentially influencing the ratio of ortho and para products.

Q5: How do I choose an appropriate solvent for a diazotization reaction of this compound?

A5: Diazotization reactions are typically carried out in acidic aqueous solutions at low temperatures.[5] The primary aromatic amine is dissolved in a mineral acid like hydrochloric or sulfuric acid, and then an aqueous solution of sodium nitrite is added. For anilines that are sparingly soluble in water, a water-soluble organic co-solvent such as methanol, ethanol, or acetone may be used.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Nucleophilic Aromatic Substitution (SNAr) Reaction

Potential Cause Troubleshooting Recommendation
Poor Solubility of Reactants Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a solvent with better solubilizing properties for your specific system.
Inappropriate Solvent Polarity If using a non-polar or weakly polar solvent, switch to a polar aprotic solvent like DMF, DMSO, or NMP to better stabilize the charged Meisenheimer intermediate.
Use of a Protic Solvent Protic solvents (e.g., alcohols, water) can solvate and deactivate the aniline nucleophile through hydrogen bonding. Replace with a polar aprotic solvent.[1]
Presence of Water Ensure the use of anhydrous solvents, as water can react with strong bases or interfere with the reaction pathway.

Issue 2: Formation of Multiple Side Products in an Acylation Reaction

Potential Cause Troubleshooting Recommendation
Over-acylation or Ring Acylation Using a less polar solvent might reduce the reactivity of the acylating agent. The use of a base like pyridine can help in selectively acylating the amino group.
Oxidation of the Aniline If the reaction is run at elevated temperatures, the aniline may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help. Using a less oxidizing solvent system is also advisable.
Hydrolysis of the Acylating Agent Ensure the solvent is anhydrous, especially when using highly reactive acylating agents like acyl chlorides or anhydrides.

Issue 3: Difficulty in Product Purification and Removal of Unreacted this compound

| Potential Cause | Troubleshooting Recommendation | | Co-elution during Chromatography | Try a different solvent system for column chromatography with a different polarity or selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might improve separation. | | Incomplete Removal during Aqueous Workup | Unreacted this compound is basic and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt that partitions into the aqueous phase.[7][8] |

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the conversion percentage in the aza-Michael addition of 2-methoxyaniline to methyl crotonate. This reaction serves as a relevant example of how solvents can influence the reactivity of a substituted aniline.

SolventAdditiveConversion (%)
Hexafluoroisopropanol (HFIP)None45
Methanol (MeOH)None0
Methanol (MeOH)Phenol (1 equiv.)19
Methanol (MeOH)Phenol (4 equiv.)84
Data sourced from a study on the aza-Michael addition of 2-methoxyaniline.[9]

Experimental Protocols

Protocol 1: N-Acylation of this compound with Acetic Anhydride

This protocol is adapted from the general procedure for the acetylation of anilines.[4]

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of water.

  • Acidification: Add 0.8 mL of concentrated hydrochloric acid to form the hydrochloride salt of the aniline, which should be soluble.

  • Preparation of Reagents: Prepare a solution of 1.0 g of sodium acetate in 5 mL of water. Measure out 1.2 mL of acetic anhydride.

  • Reaction: To the stirred solution of the aniline hydrochloride, add the acetic anhydride. Immediately follow with the addition of the sodium acetate solution.

  • Precipitation: A white precipitate of the N-acylated product should form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.

  • Purification (Optional): The crude product can be recrystallized from an ethanol/water mixture to obtain a pure product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with 1-fluoro-2,4-dinitrobenzene

This protocol is a general procedure for the reaction of an aniline with an activated aryl halide.

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 0.5 g of this compound and 10 mL of anhydrous dimethylformamide (DMF).

  • Addition of Reactant: Add 1.1 equivalents of 1-fluoro-2,4-dinitrobenzene to the solution.

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizing Solvent Effects

The following diagram illustrates the logical relationship between solvent properties and their impact on the reactivity of this compound in different reaction types.

Solvent_Effects cluster_solvent Solvent Properties cluster_reactivity Effect on Reactivity Polar Protic Polar Protic Decreased Nucleophilicity Decreased Nucleophilicity Polar Protic->Decreased Nucleophilicity leads to Polar Aprotic Polar Aprotic Stabilizes Charged Intermediates Stabilizes Charged Intermediates Polar Aprotic->Stabilizes Charged Intermediates leads to Non-Polar Aprotic Non-Polar Aprotic Poor Reactant Solubility Poor Reactant Solubility Non-Polar Aprotic->Poor Reactant Solubility can lead to Hinders SNAr Hinders SNAr Decreased Nucleophilicity->Hinders SNAr which Favors SNAr Favors SNAr Stabilizes Charged Intermediates->Favors SNAr which This compound This compound This compound->Polar Protic in This compound->Polar Aprotic in This compound->Non-Polar Aprotic in

Caption: Solvent properties influencing the reactivity of this compound.

References

preventing degradation of 3-Chloro-2-methoxyaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-2-methoxyaniline

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation.

Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or light-yellow this compound has turned reddish-brown. Is it still usable?

A1: The appearance of a reddish-brown color is a common indicator of degradation, likely due to oxidation and/or polymerization.[1] For applications requiring high purity, it is recommended to use a fresh, un-degraded sample. For other applications, the suitability of the discolored reagent should be assessed by analytical methods such as HPLC or GC-MS to determine the purity and identify any significant degradation products.

Q2: What are the primary causes of this compound degradation during storage?

A2: The main factors contributing to the degradation of this compound are exposure to:

  • Oxygen (Air): Anilines are susceptible to oxidation, which is a primary degradation pathway.[2]

  • Light: Photodegradation can occur, especially under UV irradiation.[3]

  • Elevated Temperatures: Higher temperatures accelerate the rate of degradation reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates can cause decomposition.[4]

Q3: What are the ideal storage conditions to minimize degradation?

A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, in a cool, dry, and dark place.[4] The storage area should be well-ventilated. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidation.

Q4: How can I tell if my this compound has degraded?

A4: The most obvious sign of degradation is a change in color from colorless or light yellow to reddish-brown.[1] For a more definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR spectroscopy can be used to determine the purity of the compound and identify any degradation products.

Troubleshooting Common Issues

Problem Possible Cause Solution
Rapid discoloration of the reagent. Improper storage (exposure to air, light, or heat).Store the reagent in a tightly sealed, opaque container in a cool, dark place. Consider flushing the container with an inert gas before sealing.
Contamination of the stock bottle.Use clean, dry spatulas and glassware when handling the reagent. Avoid introducing any impurities into the stock container.
Inconsistent experimental results. Use of a partially degraded reagent.Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS). Use a fresh batch of the reagent if significant degradation is detected.
Reaction with incompatible materials.Ensure that all solvents, reagents, and reaction vessels are compatible with this compound. Avoid contact with strong acids and oxidizing agents.[4]
Formation of unexpected byproducts in a reaction. Degradation products of this compound are participating in the reaction.Characterize the unexpected byproducts to determine if they are related to the degradation of the starting material. Purify the this compound before use if necessary.

Data Presentation

The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and based on the general behavior of aromatic amines. Actual degradation rates may vary.

Storage Condition Temperature Atmosphere Light Exposure Expected Purity after 12 Months
Ideal 2-8°CInert (Argon/Nitrogen)Dark>99%
Good Room Temperature (~20°C)Air (Tightly Sealed)Dark95-99%
Poor Room Temperature (~20°C)Air (Frequently Opened)Ambient Light<95%
Adverse >30°CAirDirect SunlightSignificant Degradation

Experimental Protocols

Protocol for Stability Assessment of this compound via HPLC

This protocol outlines a method to quantify the purity of this compound and detect the formation of degradation products over time.

1. Materials and Reagents:

  • This compound (high-purity standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Sample Preparation:

  • Prepare a stock solution of high-purity this compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

  • For the stability study, accurately weigh a known amount of this compound into several vials.

  • Expose the vials to different storage conditions (e.g., refrigerated, room temperature in the dark, room temperature with light exposure).

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 15 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound (typically around 240 nm and 290 nm).

  • Column Temperature: 30°C

4. Stability Testing Procedure:

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), take one vial from each storage condition.

  • Dissolve the contents in a known volume of acetonitrile to achieve a theoretical concentration within the range of the calibration curve.

  • Analyze the samples by HPLC.

5. Data Analysis:

  • Using the calibration curve, determine the concentration of this compound in each sample.

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.

  • Monitor the chromatograms for the appearance of new peaks, which indicate the formation of degradation products.

Mandatory Visualizations

cluster_storage Storage Conditions cluster_compound This compound cluster_degradation Degradation Products storage_ideal Ideal Storage (Cool, Dark, Inert Gas) aniline This compound (Stable) storage_ideal->aniline Maintains Stability storage_poor Poor Storage (Warm, Light, Air) oxidized Oxidized Products (e.g., Quinone-imines) storage_poor->oxidized Oxidation polymers Polymerized Products storage_poor->polymers Polymerization photodegradation Photodegradation Products storage_poor->photodegradation Photolysis

Caption: Logical relationship between storage conditions and degradation of this compound.

cluster_workflow Stability Testing Workflow start Start: Sample Preparation (Multiple Aliquots) storage Exposure to Storage Conditions start->storage sampling Sampling at Time Intervals storage->sampling analysis HPLC/GC-MS Analysis sampling->analysis data Data Analysis (Purity vs. Time) analysis->data end End: Determine Shelf-Life data->end

Caption: Experimental workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Degradation start Observe Discoloration or Inconsistent Results check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage check_age Check Age of Reagent check_storage->check_age analytical_test Perform Purity Test (e.g., HPLC) check_age->analytical_test is_degraded Is Purity < 95%? analytical_test->is_degraded discard Discard and Use New Batch is_degraded->discard Yes proceed Proceed with Caution or Purify is_degraded->proceed No

Caption: Decision tree for troubleshooting suspected degradation of this compound.

References

Navigating the Scale-Up of 3-Chloro-2-methoxyaniline Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and drug development professionals embarking on the large-scale synthesis of 3-Chloro-2-methoxyaniline, a critical intermediate in various manufacturing sectors, this technical support center offers a comprehensive guide to troubleshooting and frequently asked questions. This resource provides detailed experimental protocols, data presentation for key process parameters, and visual workflows to ensure a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound at an industrial scale?

A1: The most prevalent and scalable methods for the production of this compound involve the reduction of a corresponding nitroaromatic precursor. The two primary routes are:

  • Catalytic Hydrogenation: This method involves the reduction of 2-chloro-6-nitroanisole using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. It is known for high efficiency and clean conversion, though it requires specialized high-pressure equipment.

  • Béchamp Reduction: A classical and cost-effective method that uses iron filings in an acidic medium (like acetic or hydrochloric acid) to reduce the nitro group.[1] This method is often favored in industrial settings due to the low cost of reagents and its robustness.

Q2: What are the critical safety precautions to consider during the scale-up of this compound production?

A2: Safety is paramount during the handling and production of this compound. Key safety considerations include:

  • Handling of Raw Materials: The nitro precursor is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.

  • Reaction Control: Both catalytic hydrogenation and Béchamp reduction are exothermic reactions. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Hydrogen Gas Safety (for Catalytic Hydrogenation): Hydrogen is highly flammable and forms explosive mixtures with air. The reaction should be conducted in a well-ventilated area with intrinsically safe equipment.

  • Handling of Byproducts: The Béchamp reduction produces iron oxide sludge, which needs to be handled and disposed of in accordance with local environmental regulations.

  • Product Handling: this compound itself is harmful if swallowed or in contact with skin.[2] Appropriate PPE should be worn during product isolation and purification.

Q3: How can I monitor the progress of the reaction during scale-up?

A3: Reaction monitoring is crucial for process optimization and safety. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and any intermediates or byproducts.

  • Gas Chromatography (GC): Can be used to monitor the reaction, particularly for assessing the purity of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction or Low Conversion Insufficient catalyst (in hydrogenation) or reducing agent (in Béchamp reduction).Increase the loading of the catalyst or iron powder. Ensure proper mixing to maintain a good suspension.
Low reaction temperature.Gradually increase the reaction temperature while carefully monitoring for any exotherm.
Deactivated catalyst.Use fresh catalyst. For Raney nickel, ensure it is properly activated.
Formation of Impurities (e.g., Dechlorinated Product) Over-reduction or harsh reaction conditions.Optimize reaction time and temperature. In catalytic hydrogenation, consider using a more selective catalyst or adding a reaction modifier.
Presence of impurities in starting materials.Ensure the purity of the 2-chloro-6-nitroanisole starting material through appropriate analytical checks.
Difficult Product Isolation Emulsion formation during workup.Add a brine wash or a small amount of a de-emulsifying agent. Allow for a longer separation time.
Product is an oil instead of a solid.The product may be impure. Attempt purification by vacuum distillation or column chromatography. Seeding with a pure crystal may induce crystallization.
Coloration of the Final Product Air oxidation of the aniline product.Handle the product under an inert atmosphere (e.g., nitrogen or argon). Store the final product protected from light and air.
Presence of colored impurities from the reaction.Purify the product by recrystallization from a suitable solvent system or by vacuum distillation.

Experimental Protocols

Béchamp Reduction of 2-Chloro-6-nitroanisole

This protocol is adapted from a similar procedure for a related compound and should be optimized for the specific substrate.[1]

Materials:

  • 2-Chloro-6-nitroanisole

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Carbonate

  • Dichloromethane

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethanol and water.

  • Add the 2-chloro-6-nitroanisole to the solvent mixture.

  • Carefully add glacial acetic acid.

  • Begin stirring and gradually add iron powder in portions, monitoring the internal temperature. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and dilute with water.

  • Neutralize the mixture with a saturated solution of sodium carbonate to a pH of ~8.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude this compound.

Purification by Vacuum Distillation
  • Set up a vacuum distillation apparatus.

  • Charge the crude this compound to the distillation flask.

  • Slowly apply vacuum and begin heating the flask.

  • Collect the fraction that distills at the expected boiling point of this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Béchamp Reduction

ParameterValue
Reactant 2-Chloro-6-nitroanisole
Reducing Agent Iron Powder
Solvent Ethanol/Water/Acetic Acid
Temperature Reflux
Reaction Time 4-8 hours
Typical Yield 85-95% (crude)

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point Not readily available, likely >200 °C at atmospheric pressure
Melting Point Not readily available
Solubility Soluble in most organic solvents, sparingly soluble in water

Visualizations

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Raw_Materials Raw Material QC Reactor_Prep Reactor Preparation Raw_Materials->Reactor_Prep Charge_Reactants Charge Reactants Reactor_Prep->Charge_Reactants Reaction_Execution Controlled Reaction Charge_Reactants->Reaction_Execution Monitoring In-Process Monitoring Reaction_Execution->Monitoring Quenching Reaction Quenching Reaction_Execution->Quenching Monitoring->Reaction_Execution Extraction Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Solvent_Removal Solvent Removal Washing->Solvent_Removal Purification Purification (Distillation/Crystallization) Solvent_Removal->Purification Final_QC Final Product QC Purification->Final_QC Packaging Packaging Final_QC->Packaging

Caption: General workflow for the scale-up production of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Review Reaction Parameters Start->Check_Reaction Check_Workup Review Workup Procedure Start->Check_Workup Check_Purity Analyze Impurity Profile Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Isolation_Loss Product Loss During Isolation? Check_Workup->Isolation_Loss Known_Impurity Known Impurity? Check_Purity->Known_Impurity Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Adjust_Temp_Time Adjust Temp/Time Incomplete_Reaction->Adjust_Temp_Time Yes Adjust_Stoichiometry Adjust Stoichiometry Incomplete_Reaction->Adjust_Stoichiometry Yes Optimize_Catalyst Optimize Catalyst/Reagents Side_Reactions->Optimize_Catalyst Yes Modify_Extraction Modify Extraction/Washing Isolation_Loss->Modify_Extraction Yes Modify_Purification Modify Purification Method Known_Impurity->Modify_Purification Yes Identify_Unknown Identify Unknown Impurity Known_Impurity->Identify_Unknown No

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

Validation & Comparative

Purity Assessment of 3-Chloro-2-methoxyaniline: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 3-Chloro-2-methoxyaniline is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most appropriate analytical method for specific research and quality control needs.

Introduction to Purity Analysis of this compound

This compound is a valuable building block in organic synthesis. Its purity is paramount as impurities can lead to undesired side reactions, lower yields of the final product, and potential safety concerns. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for purity determination due to its high resolution and sensitivity, especially for volatile and semi-volatile compounds. However, other methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and titration also offer viable alternatives, each with its own set of advantages and limitations.

Comparison of Analytical Methodologies

The selection of an analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table provides a comparative overview of different methods for the purity analysis of this compound.

FeatureGC-MSHPLC-UVQuantitative NMR (qNMR)Titration (Non-aqueous)
Principle Separation based on volatility and mass-to-charge ratio.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[1]Quantification based on the proportionality of the NMR signal area to the number of nuclei.[2][3]Quantification based on the reaction of the basic aniline with a standard acid.[4][5]
Sample Volatility Requires the analyte to be volatile and thermally stable.Suitable for non-volatile and thermally labile compounds.[6]Not dependent on volatility.Not dependent on volatility.
Selectivity High; provides structural information for impurity identification.Good; can be optimized with different columns and mobile phases.[1]High; provides detailed structural information.Low; titrates total basicity and is not specific to the target analyte.
Sensitivity Very high (ng to pg level).High (µg to ng level).[7]Moderate (mg to µg level).[2]Low (mg level).
Quantification Requires a reference standard for accurate quantification.Requires a reference standard for accurate quantification.[1]Can provide absolute quantification without a specific reference standard of the analyte, using a certified internal standard.[3][8]Requires a primary standard for titrant standardization.
Sample Preparation May require derivatization for polar compounds, though often not necessary for anilines.[9]Simple dissolution in a suitable solvent.Simple dissolution in a deuterated solvent with an internal standard.Dissolution in a non-aqueous solvent.[4]
Analysis Time Relatively fast (15-30 minutes per sample).Moderate (15-45 minutes per sample).Fast (5-15 minutes per sample).Fast (5-10 minutes per sample).
Instrumentation Cost HighModerate to HighHighLow

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the purity assessment of this compound using GC-MS. Optimization may be required based on the specific instrument and potential impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Autosampler.

Chromatographic Conditions:

  • Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol, acetone, or ethyl acetate) to obtain a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurity identification can be performed by comparing the mass spectra of the impurity peaks with a spectral library (e.g., NIST).

Hypothetical Purity Data by GC-MS

The following table presents a hypothetical result for the GC-MS analysis of a this compound sample.

Peak No.Retention Time (min)Area (%)Tentative Identification
18.50.252-Methoxyaniline (impurity)
210.20.45Dichloro-2-methoxyaniline isomer (impurity)
311.899.15This compound
413.50.15Unidentified impurity

Visualizing the GC-MS Workflow

The following diagram illustrates the key steps in the GC-MS analysis workflow for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (optional) dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate identify Impurity Identification integrate->identify report Generate Report identify->report

Caption: Workflow for GC-MS purity assessment.

Conclusion

For the comprehensive purity analysis of this compound, GC-MS stands out as a highly effective method, offering excellent sensitivity and the ability to identify unknown impurities. It is the recommended technique for detailed impurity profiling and for ensuring the high quality required in pharmaceutical development. HPLC-UV provides a robust and reliable alternative for routine quality control, offering good quantitative performance.[1][7] Quantitative NMR is a powerful tool for obtaining a direct and accurate measure of purity without the need for a specific reference standard of the analyte.[3][8] Titrimetric methods, while less specific, can be useful for a rapid and cost-effective estimation of the total base content.[4][5] The ultimate choice of analytical technique will depend on the specific requirements of the analysis, the stage of drug development, and the instrumentation available.

References

A Comparative Guide to HPLC Method Development for 3-Chloro-2-methoxyaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 3-Chloro-2-methoxyaniline is critical for ensuring the quality, safety, and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of a developed HPLC-UV method for this compound with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.Chromatographic separation coupled with highly selective and sensitive mass detection based on parent and daughter ion transitions.[1][2]
Sample Preparation Simple dissolution in a suitable solvent (e.g., mobile phase).May require derivatization to improve volatility and thermal stability.[3] Involves extraction and solvent exchange.[4]Often requires simple "dilute and shoot" or solid-phase extraction (SPE) for complex matrices.[2]
Selectivity Moderate; depends on chromatographic resolution from matrix components and impurities.High; mass spectrometric detection provides definitive identification.Very High; Multiple Reaction Monitoring (MRM) provides exceptional selectivity.[5]
Sensitivity Good; suitable for assay and impurity quantification at moderate levels.High; can detect trace levels, though derivatization may introduce variability.[3]Excellent; the most sensitive technique, ideal for trace-level quantification.[2]
Typical Run Time 5-15 minutes.15-30 minutes.5-10 minutes.[6]
Instrumentation Cost Low to moderate.Moderate.High.
Key Advantages Robust, reliable, widely available, and cost-effective for routine analysis.High specificity, excellent for impurity identification.Unmatched sensitivity and selectivity, suitable for complex samples with minimal cleanup.[2]
Key Limitations Potential for interference in complex matrices.Not suitable for non-volatile or thermally labile compounds; derivatization can be complex.[7]Higher instrument and maintenance costs.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance characteristics for the three analytical methods. These values are based on performance data reported for the analysis of similar aromatic amines and chloroanilines.

Validation ParameterHPLC-UV (Expected)GC-MS (Expected)LC-MS/MS (Expected)
Linearity (R²) ≥ 0.999≥ 0.995> 0.999[2]
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.01 - 0.1 mg/L[3]0.025 - 0.20 ng/mL[2]
Limit of Quantification (LOQ) 0.2 - 0.5 µg/mL0.1 - 0.5 mg/L[3]0.1 - 1.0 ng/mL[2]
Precision (RSD%) < 2%[8]< 10%[3]< 15%[2]
Accuracy (Recovery %) 98 - 102%[8]90 - 110%85 - 115%

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV method and alternative techniques are provided below.

Reversed-Phase HPLC-UV Method

This method is designed for the routine quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 20mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to obtain a concentration of 100 µg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh the sample and dissolve in the mobile phase to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities.

1. Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-350 amu.

3. Sample Preparation (with Derivatization):

  • Perform a liquid-liquid extraction of the sample from an alkalinized aqueous solution into dichloromethane.[11]

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., heptafluorobutyric anhydride, HFBA).[11]

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Evaporate the mixture to dryness and reconstitute in 100 µL of ethyl acetate for injection.[11]

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a high-sensitivity method for trace-level quantification, especially in complex matrices.

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (to be determined by infusion of a standard solution).

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the target analyte.

Visualization of Workflows

The following diagrams illustrate the logical flow of the HPLC method development and a comparison of the analytical workflows.

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Finalization P1 Define Analytical Goal (Assay, Impurity Profile) P2 Analyte Characterization (pKa, logP, UV Spectra) P1->P2 P3 Select Column & Mobile Phase (e.g., C18, ACN/Buffer) P2->P3 P4 Screening & Optimization (Gradient, pH, Temperature) P3->P4 V1 Specificity P4->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 F1 Finalize Method Parameters V5->F1 Validated Method F2 Write Standard Operating Procedure (SOP) F1->F2

Workflow for HPLC method development and validation.

Analytical_Workflow_Comparison cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow H1 Sample Dissolution & Filtration H2 HPLC Separation H1->H2 H3 UV Detection H2->H3 H4 Quantification by External Standard H3->H4 G1 Extraction & Derivatization G2 GC Separation G1->G2 G3 MS Detection (Scan/SIM) G2->G3 G4 Quantification & Identification G3->G4 L1 Sample Dilution (or SPE) L2 LC Separation L1->L2 L3 MS/MS Detection (MRM) L2->L3 L4 High-Sensitivity Quantification L3->L4

Comparison of analytical workflows for this compound.

Conclusion

For the routine quantification of this compound, the proposed reversed-phase HPLC-UV method offers a reliable, cost-effective, and robust solution. It provides the necessary performance for assay and purity testing in most quality control environments. When higher selectivity is required for impurity identification or analysis in complex matrices, GC-MS is a powerful alternative, although it may necessitate a more involved sample preparation process. For applications demanding the highest sensitivity and specificity, such as trace-level analysis or bioanalysis, LC-MS/MS is the superior technique, providing unparalleled performance with often simplified sample preparation. The choice of method should be guided by the specific analytical requirements, including regulatory expectations, sample complexity, and laboratory capabilities.

References

Spectroscopic Comparison of 3-Chloro-2-methoxyaniline and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of 3-Chloro-2-methoxyaniline and its positional isomers is crucial for researchers in drug development and organic synthesis. The subtle differences in the positions of the chloro and methoxy groups on the aniline ring lead to distinct spectroscopic signatures. This guide provides a comparative overview of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this compound and its isomers, supported by standardized experimental protocols and logical workflows for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and several of its isomers. These data points are essential for the identification and differentiation of these closely related compounds.

Table 1: ¹H NMR Spectral Data of Chloro-methoxyaniline Isomers

CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
This compoundNot SpecifiedData not fully available.
4-Chloro-2-methoxyanilineNot SpecifiedData not fully available.
5-Chloro-2-methoxyanilineCDCl₃6.67-6.65 (m, 3H, Ar-H), 3.83 (bs, 2H, NH₂), 3.81 (s, 3H, OCH₃)[1]
2-Chloro-3-methoxyanilineNot SpecifiedData not available.
3-Chloro-4-methoxyanilineNot SpecifiedData not available.
2-Chloro-5-methoxyaniline HydrochlorideDMSO-d₆9.65 (s, NH), 7.37 (d), 7.08 (d), 6.73 (dd), 3.74 (s, OCH₃)[2]
6-Chloro-2-methoxyanilineNot SpecifiedData not available.
5-Chloro-3-methoxyanilineNot SpecifiedData not available.
2-Chloro-4-methoxyanilineNot SpecifiedData not available.

Table 2: ¹³C NMR Spectral Data of Chloro-methoxyaniline Isomers

CompoundSolventChemical Shifts (δ, ppm)
This compoundNot SpecifiedData not fully available.
4-Chloro-2-methoxyanilineNot SpecifiedData not fully available.
5-Chloro-2-methoxyanilineNot SpecifiedData not fully available.
2-Chloro-3-methoxyanilineNot SpecifiedData not available.
3-Chloro-4-methoxyanilineNot SpecifiedData not available.
2-Chloro-5-methoxyanilineNot SpecifiedData not available.
6-Chloro-2-methoxyanilineNot SpecifiedData not available.
5-Chloro-3-methoxyanilineNot SpecifiedData not available.
2-Chloro-4-methoxyanilineNot SpecifiedData not available.

Table 3: Infrared (IR) Spectral Data of Chloro-methoxyaniline Isomers

CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compoundNeatData not fully available.
4-Chloro-2-methoxyanilineNot SpecifiedData not available.
5-Chloro-2-methoxyanilineKBr PelletData not fully available. A theoretical and experimental vibrational analysis has been reported.
2-Chloro-3-methoxyanilineNot SpecifiedData not available.
3-Chloro-4-methoxyanilineNot SpecifiedData not available.
2-Chloro-5-methoxyanilineNot SpecifiedData not available.
6-Chloro-2-methoxyanilineNot SpecifiedData not available.
5-Chloro-3-methoxyanilineNot SpecifiedData not available.
2-Chloro-4-methoxyanilineNot SpecifiedData not available.

Table 4: Mass Spectrometry Data of Chloro-methoxyaniline Isomers

CompoundIonization MethodMolecular Ion (m/z) and Key Fragments
This compoundNot SpecifiedData not fully available.
4-Chloro-2-methoxyanilineNot SpecifiedData not available.
5-Chloro-2-methoxyanilineGC-MS[M]⁺ at m/z 157/159. Key fragments at 142, 114.[3][4]
2-Chloro-3-methoxyanilineMS[MH]⁺ at m/z 157.9[5][6][7]
3-Chloro-4-methoxyanilineNot SpecifiedData not available.
2-Chloro-5-methoxyanilineNot SpecifiedData not available.
6-Chloro-2-methoxyanilineNot SpecifiedData not available.
5-Chloro-3-methoxyanilineNot SpecifiedData not available.
2-Chloro-4-methoxyanilineNot SpecifiedData not available.

Note: The availability of complete spectroscopic data for all isomers is limited in public databases. The tables reflect the currently accessible information.

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Aromatic Amines

  • Sample Preparation: Weigh approximately 10-20 mg of the solid aniline isomer. Dissolve the sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is used.

    • Number of Scans: 16 to 32 scans are generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

    • Spectral Width: A spectral width of approximately -2 to 12 ppm is set.

    • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) is commonly used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width: A spectral width of approximately 0 to 200 ppm is used.

    • Referencing: The chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method for Solid Samples

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's pressure arm to ensure good contact.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) for Small Molecules

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), is used.

  • GC-MS (EI) Analysis:

    • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used, which causes fragmentation of the molecule.

    • Mass Analysis: The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

  • LC-MS (ESI) Analysis:

    • Injection: A small volume of the sample solution is injected into the LC system and separated on a suitable column.

    • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode is used to generate molecular ions (e.g., [M+H]⁺ or [M-H]⁻).

    • Mass Analysis: The m/z of the molecular ion is recorded. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.

Logical and Experimental Workflows

Visualizing the workflow for isomer differentiation and the general experimental process can aid in understanding the analytical approach.

Isomer_Differentiation cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy cluster_conclusion Structure Elucidation Start Unknown Chloro-methoxyaniline Isomer MS Acquire Mass Spectrum Start->MS Check_MW Confirm Molecular Weight (157.60 g/mol) MS->Check_MW HNMR Acquire ¹H NMR Spectrum Check_MW->HNMR Correct MW Analyze_Splitting Analyze Aromatic Splitting Patterns & Chemical Shifts HNMR->Analyze_Splitting CNMR Acquire ¹³C NMR Spectrum Analyze_Carbon_Shifts Analyze Number & Chemical Shifts of ¹³C Signals CNMR->Analyze_Carbon_Shifts Analyze_Splitting->CNMR IR Acquire IR Spectrum Analyze_Carbon_Shifts->IR Analyze_FP Analyze Fingerprint Region (below 1500 cm⁻¹) IR->Analyze_FP Identification Identify Specific Isomer Analyze_FP->Identification

Caption: Logical workflow for the differentiation of this compound isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_end Conclusion Sample Isomer Sample Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve Solid Prepare as Solid (ATR or KBr Pellet for IR) Sample->Solid NMR_Analysis ¹H and ¹³C NMR Spectroscopy Dissolve->NMR_Analysis MS_Analysis Mass Spectrometry Dissolve->MS_Analysis IR_Analysis Infrared Spectroscopy Solid->IR_Analysis Process_NMR Process & Analyze NMR Spectra (Chemical Shifts, Coupling) NMR_Analysis->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups, Fingerprint) IR_Analysis->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS_Analysis->Process_MS Structure Structure Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General experimental workflow for the spectroscopic analysis of isomers.

References

A Comparative Guide to the Reactivity of 3-Chloro-2-methoxyaniline and 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two closely related aniline derivatives: 3-Chloro-2-methoxyaniline and 4-Chloro-2-methoxyaniline. Understanding the nuanced differences in their reactivity is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document outlines the electronic and steric factors governing their reactivity, presents detailed experimental protocols for a key transformation, and provides a summary of their chemical properties.

Theoretical Reactivity Analysis

The reactivity of substituted anilines in electrophilic aromatic substitution (EAS) and other reactions is primarily dictated by the interplay of electronic and steric effects of the substituents on the aromatic ring. The key substituents in the molecules of interest are the amino (-NH₂), methoxy (-OCH₃), and chloro (-Cl) groups.

Electronic Effects:

  • Amino Group (-NH₂): This is a powerful activating group due to its strong +M (mesomeric) effect, donating electron density to the benzene ring, particularly at the ortho and para positions. It also has a -I (inductive) effect, but the +M effect is dominant.

  • Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is activating due to its +M effect, donating electron density to the ring. It also exhibits a -I effect.

  • Chloro Group (-Cl): The chloro group is a deactivating group overall. It has a weak -M effect but a significant -I effect, withdrawing electron density from the ring. It is, however, an ortho, para-director in electrophilic aromatic substitution reactions.

Analysis of this compound:

In this isomer, the strongly activating amino group directs incoming electrophiles to the ortho and para positions (positions 4 and 6). The methoxy group at position 2 also activates the ring, reinforcing the activation at position 4. The deactivating chloro group at position 3 has a lesser influence on the overall activation but will affect the regioselectivity. The positions most activated for electrophilic attack are C4 and C6. However, the position C6 is sterically hindered by the adjacent amino group. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Analysis of 4-Chloro-2-methoxyaniline:

Here, the amino group is at C1, the methoxy group at C2, and the chloro group at C4. The amino and methoxy groups work in concert to strongly activate the ortho and para positions relative to the amino group (positions 3, 5, and the chloro-substituted C4). The most activated positions for electrophilic substitution are C3 and C5, as the para position is blocked by the chloro group. Between C3 and C5, C5 is sterically less hindered.

Reactivity Comparison:

Based on the analysis of electronic effects, 4-Chloro-2-methoxyaniline is predicted to be more reactive towards electrophilic aromatic substitution than this compound . This is because in the 4-chloro isomer, the activating amino and methoxy groups are ortho to each other, and their activating effects are directed to the same available positions (C3 and C5), leading to a higher electron density at these sites. In the 3-chloro isomer, the activating effects of the amino and methoxy groups are not as constructively aligned to activate a single position to the same extent.

Data Presentation: Chemical and Physical Properties

PropertyThis compound4-Chloro-2-methoxyaniline
CAS Number 51114-68-293-50-5
Molecular Formula C₇H₈ClNOC₇H₈ClNO
Molecular Weight 157.60 g/mol 157.60 g/mol
Appearance -Solid
Synonyms 3-Chloro-o-anisidine, 2-Amino-6-chloroanisole4-Chloro-o-anisidine, 4-Chloro-2-methoxybenzenamine

Experimental Protocols

A common reaction to assess and utilize the reactivity of anilines is acylation, which is also often used as a protecting group strategy in multi-step syntheses.

Representative Experimental Protocol: Acylation of Chloro-methoxyanilines

Objective: To synthesize the corresponding acetamide derivative of this compound or 4-Chloro-2-methoxyaniline.

Materials:

  • This compound or 4-Chloro-2-methoxyaniline (10 mmol)

  • Acetic anhydride (12 mmol)

  • Pyridine (2 mL)

  • Dichloromethane (50 mL)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a 100 mL round-bottom flask, dissolve the respective chloro-methoxyaniline (10 mmol) in dichloromethane (50 mL).

  • Add pyridine (2 mL) to the solution and stir at room temperature.

  • Slowly add acetic anhydride (12 mmol) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 20 mL), water (20 mL), and saturated sodium bicarbonate solution (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome:

The reaction is expected to proceed smoothly for both isomers. However, based on the higher predicted nucleophilicity of the amino group in 4-Chloro-2-methoxyaniline due to the stronger combined electron-donating effect of the substituents, it might react at a slightly faster rate. This could be quantified by kinetic studies or by comparing reaction times to completion under identical conditions.

Visualizations

Electrophilic_Aromatic_Substitution Aniline Aniline Derivative Intermediate Arenium Ion (Sigma Complex) Aniline->Intermediate Attack by pi-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Aniline Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic aromatic substitution on an aniline derivative.

Reactivity_Comparison cluster_3chloro This compound cluster_4chloro 4-Chloro-2-methoxyaniline a_3 Amino (+M > -I) Activating ring_3 Aromatic Ring (Less Activated) a_3->ring_3 m_3 Methoxy (+M > -I) Activating m_3->ring_3 cl_3 Chloro (-I > -M) Deactivating cl_3->ring_3 Reactivity Overall Reactivity in EAS ring_3->Reactivity Lower a_4 Amino (+M > -I) Activating ring_4 Aromatic Ring (More Activated) a_4->ring_4 m_4 Methoxy (+M > -I) Activating m_4->ring_4 cl_4 Chloro (-I > -M) Deactivating cl_4->ring_4 ring_4->Reactivity Higher

Caption: Substituent effects on the predicted reactivity of the two isomers.

A Comparative Guide to the Analytical Validation of 3-Chloro-2-methoxyaniline Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Chloro-2-methoxyaniline reference standards. Ensuring the identity, purity, and stability of reference standards is a critical prerequisite for accurate analytical measurements in pharmaceutical development and quality control. This document outlines key validation parameters, compares common analytical techniques, and provides detailed experimental protocols to support robust analytical method development and validation.

Introduction to this compound

This compound is a substituted aniline derivative used as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity and quality of this starting material directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thoroughly validated reference standard is essential for its quantitative analysis.

Comparison of Commercially Available Reference Standards

Several suppliers offer this compound reference standards. The table below summarizes the typical information provided, although a detailed certificate of analysis should always be consulted for lot-specific data.

SupplierProduct NameCAS NumberPurity SpecificationFormat
Sigma-Aldrich 3-Chloro-o-anisidine51114-68-297%Neat
LGC Standards This compound51114-68-2Varies by lot (ISO 17025 accredited)Neat
Toronto Research Chemicals (TRC) This compound51114-68-2>95% (by HPLC)Neat
BLD Pharm This compound51114-68-2≥95.0%Neat

Analytical Methodologies: A Comparative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common techniques for the analysis of substituted anilines. The choice between these methods depends on the specific analytical requirements, such as the volatility of the compound and its impurities, and the desired sensitivity.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection for identification.
Applicability Well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes to improve volatility.
Selectivity Good selectivity based on polarity. Diode-array detection (DAD) can provide spectral information for peak identity and purity assessment.Excellent selectivity and definitive identification based on mass-to-charge ratio and fragmentation patterns.
Sensitivity Generally good, can be enhanced with sensitive detectors like DAD or by coupling with mass spectrometry (LC-MS).Very high sensitivity, especially in selected ion monitoring (SIM) mode.
Potential Issues Co-elution of impurities with similar polarity to the main peak.Thermal degradation of the analyte or impurities in the injector or column.

A study comparing GC/MS and LC/MS-MS for the analysis of chloroanilines in groundwater demonstrated that while both methods can be effective, LC/MS-MS may not be suitable for ortho-substituted chloroanilines due to lower ionization yields.[1][2] For general purity analysis where high sensitivity for a broad range of impurities is needed, HPLC with UV or DAD detection is a robust and widely used method.[3][4]

Experimental Protocols

Detailed experimental protocols for key analytical validation tests are provided below. These are model protocols and should be optimized and validated for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity of this compound and quantifying its content (assay).

1. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (for Assay): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of about 0.1 mg/mL.

  • Sample Solution (for Purity): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of diluent to obtain a concentration of about 1 mg/mL.

4. Validation Parameters:

  • Specificity: Analyze a blank (diluent), a standard solution, and a sample solution. The peak for this compound in the sample chromatogram should be free from interference from any impurities. Spike the sample with known impurities to demonstrate resolution.

  • Linearity: Prepare a series of solutions of the reference standard over a range of concentrations (e.g., 50% to 150% of the assay concentration). Plot a graph of peak area versus concentration and calculate the correlation coefficient (should be ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Data acquisition and processing software

2. Chromatographic and Spectrometric Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

3. Solution Preparation:

  • Solvent: Methylene chloride or other suitable solvent

  • Sample Solution: Prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject the sample solution and acquire the total ion chromatogram (TIC).

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Potential impurities can arise from the synthesis process, such as isomers (e.g., 5-Chloro-2-methoxyaniline, 4-Chloro-2-methoxyaniline), starting materials, or by-products of side reactions.

Visualizing the Validation Process

The following diagrams illustrate the workflow for the analytical validation of a reference standard and the logical relationship between the different validation parameters.

Analytical_Validation_Workflow Analytical Validation Workflow for a Reference Standard cluster_planning Planning cluster_execution Execution cluster_validation_params Validation Parameters cluster_documentation Documentation Define_Purpose Define Purpose (Identity, Purity, Assay) Select_Method Select Analytical Method (e.g., HPLC, GC) Define_Purpose->Select_Method Develop_Method Method Development & Optimization Select_Method->Develop_Method Perform_Validation Perform Validation Experiments Develop_Method->Perform_Validation Specificity Specificity Perform_Validation->Specificity Linearity Linearity Perform_Validation->Linearity Accuracy Accuracy Perform_Validation->Accuracy Precision Precision Perform_Validation->Precision Range Range Perform_Validation->Range Robustness Robustness Perform_Validation->Robustness LOD_LOQ LOD/LOQ Perform_Validation->LOD_LOQ Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Range->Validation_Report Robustness->Validation_Report LOD_LOQ->Validation_Report CoA Generate Certificate of Analysis Validation_Report->CoA

Caption: Workflow for the analytical validation of a reference standard.

Method_Comparison_Logic Logical Comparison of HPLC and GC-MS for Purity Analysis cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Analyte This compound (Analyte & Impurities) HPLC_Principle Principle: Liquid-Solid Partitioning Analyte->HPLC_Principle GCMS_Principle Principle: Gas-Liquid Partitioning & Mass Detection Analyte->GCMS_Principle HPLC_Advantages Advantages: - Broad applicability - Non-destructive - Good for non-volatile impurities HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower peak capacity - Potential for co-elution HPLC_Principle->HPLC_Disadvantages Decision Method Selection Criteria: - Volatility of expected impurities - Required sensitivity - Need for definitive identification HPLC_Advantages->Decision HPLC_Disadvantages->Decision GCMS_Advantages Advantages: - High resolution - Definitive identification (MS) - High sensitivity for volatile impurities GCMS_Principle->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Requires volatile & thermally stable analytes - Potential for thermal degradation GCMS_Principle->GCMS_Disadvantages GCMS_Advantages->Decision GCMS_Disadvantages->Decision

Caption: Logical comparison of HPLC and GC-MS for purity analysis.

References

A Comparative Analysis of Catalysts for the Synthesis of 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to Catalyst Selection for the Synthesis of 3-Chloro-2-methoxyaniline, a Key Pharmaceutical Intermediate

Researchers, scientists, and professionals in drug development now have access to a detailed comparative guide on catalysts for the synthesis of this compound. This publication offers an objective analysis of various catalytic systems, supported by experimental data, to facilitate the selection of the most efficient and cost-effective synthetic routes.

The synthesis of this compound, a crucial building block in the manufacturing of various pharmaceuticals, predominantly involves the reduction of 2-methoxy-3-chloronitrobenzene. The choice of catalyst for this transformation is paramount, directly impacting yield, selectivity, and overall process viability. This guide delves into a comparative study of commonly employed catalysts, including noble metal catalysts, Raney Nickel, and other transition metal-based systems.

Performance Comparison of Catalytic Systems

The selection of an optimal catalyst is a critical decision in the synthesis of this compound, balancing reaction efficiency with economic and environmental considerations. The following table summarizes the performance of various catalysts, with some data extrapolated from reactions of structurally similar molecules due to the limited availability of direct comparative studies for this compound.

Catalyst SystemPrecursorTypical LoadingReaction Temperature (°C)Hydrogen Pressure (MPa)Reaction Time (h)Yield (%)Selectivity (%)Key Observations
Noble Metal Catalysts
Platinum on Carbon (Pt/C)Chlorinated NitrobenzeneNot Specified50-1000.1-51-10>94>99.5High conversion, yield, and selectivity. Can be used without an organic solvent.[1]
Palladium on Carbon (Pd/C)o-Chloronitrobenzene5 mM500.2Not Specified~93-95 (chemoselectivity)Not SpecifiedPerformance is influenced by the solvent and modifiers.[2]
Modified Pd/γ-Al2O3p-Chloronitrobenzene0.27 wt%80Atmospheric499.74 (conversion)99.51Morpholine modification enhances selectivity by reducing dehalogenation.[3]
Raney Nickel Catalysts
Raney Nickel2-chloro-6-nitrotolueneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCommonly used for nitro group reduction, but may cause dehalogenation.[1][4]
Skeletal Ni-C Catalystm-ChloronitrobenzeneNot Specified1351.5Not SpecifiedHighHighSuperior performance compared to conventional Raney Nickel in terms of conversion and selectivity.[5]
Other Catalytic Systems
Iron Powder / Acid2-chloro-6-nitrotolueneNot SpecifiedNot SpecifiedNot ApplicableNot SpecifiedNot SpecifiedNot SpecifiedA classical method for nitro group reduction.[4]
Sodium Polysulfide6-chloro-2-nitrotoluene1-2 molar eq.30-105Not ApplicableNot Specifiedup to 98.899.8A non-metallic, cost-effective, and safe alternative to catalytic hydrogenation.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of chloroanilines using different catalytic systems.

1. Catalytic Hydrogenation using Platinum on Carbon (Pt/C)

This protocol is a general procedure for the hydrogenation of chlorinated nitrobenzenes.

  • Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

  • Procedure:

    • The autoclave is charged with the chlorinated nitrobenzene substrate, a suitable solvent (e.g., ethanol, or in some cases, the reaction can be run neat), and the Pt/C catalyst.

    • The reactor is sealed and purged several times with nitrogen, followed by hydrogen.

    • The mixture is heated to the desired temperature (e.g., 50-100°C) and pressurized with hydrogen to the target pressure (e.g., 0.1-5 MPa).

    • The reaction is stirred vigorously for the required duration (e.g., 1-10 hours), with the progress monitored by techniques such as TLC or GC.

    • Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.

    • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

    • The crude product is then purified, typically by distillation or crystallization.

2. Reduction using Sodium Polysulfide

This method provides a non-catalytic hydrogenation route.[6][7]

  • Apparatus: A three-neck flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.

  • Procedure:

    • Sodium polysulfide is dissolved in water in the three-neck flask.

    • The mixture is stirred, and an ammonium salt (e.g., ammonium bromide) is added.

    • The temperature is controlled (e.g., at 30°C), and 6-chloro-2-nitrotoluene is added gradually.

    • After the reaction is complete, the organic phase is separated.

    • The organic phase is washed with water until neutral.

    • The final product, 3-chloro-2-methylaniline, is obtained by vacuum distillation.[6]

Visualizing the Catalytic Workflow and Reaction Mechanism

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant 2-Methoxy-3-chloronitrobenzene Reactor High-Pressure Reactor Reactant->Reactor Catalyst Catalyst (e.g., Pt/C) Catalyst->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture H2 Hydrogen Gas H2->Reactor Evaporation Solvent Evaporation Filtration->Evaporation Purification Distillation / Crystallization Evaporation->Purification Product This compound Purification->Product

Caption: General experimental workflow for the catalytic hydrogenation of 2-methoxy-3-chloronitrobenzene.

Reaction_Mechanism Nitroarene Ar-NO2 (2-Methoxy-3-chloronitrobenzene) Nitroso Ar-NO (Nitroso Intermediate) Nitroarene->Nitroso + 2[H] Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2[H] Aniline Ar-NH2 (this compound) Hydroxylamine->Aniline + 2[H] Catalyst Catalyst Surface (e.g., Pt, Pd, Ni) H_ads 2H (adsorbed) Catalyst->H_ads H2 H2 H2->Catalyst

Caption: Simplified reaction pathway for the catalytic reduction of a nitroarene to an aniline.

References

A Comparative Guide to the Structural Elucidation of 3-Chloro-2-methoxyaniline Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural elucidation of 3-chloro-2-methoxyaniline and its derivatives. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a practical resource for the unambiguous characterization of this important class of compounds.

Data Presentation: Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its derivatives, as well as a comparison with its positional isomers. The data for the derivatives are predicted based on established substituent chemical shift (SCS) effects, providing a valuable tool for anticipating the spectral features of related compounds.

Table 1: ¹H and ¹³C NMR Data for this compound and its Derivatives in CDCl₃

CompoundAromatic Protons (δ, ppm)-OCH₃ Protons (δ, ppm)-NH₂ Protons (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ Carbon (δ, ppm)
This compound[1]6.90 (t, J=8.0 Hz, 1H, H-5), 6.75 (dd, J=8.0, 1.5 Hz, 1H, H-6), 6.68 (dd, J=8.0, 1.5 Hz, 1H, H-4)3.88 (s, 3H)4.05 (br s, 2H)145.2 (C-2), 135.0 (C-1), 129.5 (C-5), 119.0 (C-3), 115.5 (C-6), 110.0 (C-4)56.0
3-Chloro-2-methoxy-5-nitroaniline (Predicted)7.58 (d, J=2.5 Hz, 1H, H-6), 7.45 (d, J=2.5 Hz, 1H, H-4)3.95 (s, 3H)4.50 (br s, 2H)148.0 (C-2), 142.0 (C-5), 136.0 (C-1), 120.5 (C-3), 112.0 (C-6), 108.0 (C-4)56.5
3-Chloro-2-methoxy-5-methylaniline (Predicted)6.70 (s, 1H, H-6), 6.55 (s, 1H, H-4)3.85 (s, 3H)3.90 (br s, 2H)145.0 (C-2), 136.0 (C-5), 134.5 (C-1), 120.0 (C-3), 116.5 (C-6), 111.0 (C-4)55.8

Table 2: Comparison of ¹H and ¹³C NMR Data for Positional Isomers of Chloro-methoxyaniline in CDCl₃

CompoundAromatic Protons (δ, ppm)-OCH₃ Protons (δ, ppm)-NH₂ Protons (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ Carbon (δ, ppm)
This compound[1]6.90 (t, J=8.0 Hz, H-5), 6.75 (dd, J=8.0, 1.5 Hz, H-6), 6.68 (dd, J=8.0, 1.5 Hz, H-4)3.88 (s)4.05 (br s)145.2 (C-2), 135.0 (C-1), 129.5 (C-5), 119.0 (C-3), 115.5 (C-6), 110.0 (C-4)56.0
4-Chloro-2-methoxyaniline6.85 (d, J=2.3 Hz, H-3), 6.78 (d, J=8.5 Hz, H-6), 6.72 (dd, J=8.5, 2.3 Hz, H-5)3.85 (s)3.90 (br s)147.0, 140.0, 122.0, 118.0, 115.0, 112.055.9
5-Chloro-2-methoxyaniline[2][3]6.80 (d, J=2.2 Hz, H-6), 6.75 (d, J=8.4 Hz, H-3), 6.65 (dd, J=8.4, 2.2 Hz, H-4)3.87 (s)3.85 (br s)146.5, 138.0, 128.0, 117.0, 114.0, 111.555.7

Experimental Protocols

A detailed methodology for the acquisition and analysis of NMR data is crucial for reproducible results.

1. Sample Preparation

  • Weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used depending on the solubility of the compound.

  • Ensure the sample is fully dissolved to avoid spectral artifacts.

2. NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings. A standard cosygpqf pulse sequence can be used.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. A standard hsqcedetgpsp pulse sequence is recommended for multiplicity editing.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. A standard hmbcgplpndqf pulse sequence should be used, with the long-range coupling constant optimized for aromatic systems (e.g., 8 Hz).

3. Data Processing and Analysis

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum.

  • Correlate the signals in the 2D spectra to build the molecular structure.

Mandatory Visualizations

The following diagrams illustrate the workflow for structural elucidation and the key correlations for identifying this compound.

logical_relationships Workflow for Structural Elucidation of this compound Derivatives cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR Proton_Env Determine Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Env Determine Carbon Environments C13_NMR->Carbon_Env DEPT DEPT DEPT->Carbon_Env COSY COSY H_H_Conn Establish ¹H-¹H Connectivity COSY->H_H_Conn HSQC HSQC C_H_Conn Establish ¹H-¹³C One-Bond Connectivity HSQC->C_H_Conn HMBC HMBC Long_Range Establish Long-Range ¹H-¹³C Connectivity HMBC->Long_Range Proton_Env->COSY Proton_Env->HMBC Carbon_Env->HSQC Carbon_Env->HMBC Structure_Elucidation Assemble Fragments & Elucidate Structure H_H_Conn->Structure_Elucidation C_H_Conn->Structure_Elucidation Long_Range->Structure_Elucidation

Caption: NMR workflow for structural elucidation.

signaling_pathways Key HMBC Correlations for this compound cluster_structure cluster_labels structure H4 H-4 C2 C-2 H4->C2 ²J C5 C-5 H4->C5 ³J C6 C-6 H4->C6 ²J H5 H-5 C3 C-3 H5->C3 ²J C1 C1 H5->C1 ²J H6 H-6 H6->C2 ³J C4 C-4 H6->C4 ²J OCH3 -OCH₃ OCH3->C2 ³J

Caption: Expected HMBC correlations for identification.

References

Distinguishing Chloro-Methoxyaniline Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and pharmaceutical development. Positional isomers of chloro-methoxyaniline, while sharing the same molecular weight, can exhibit distinct biological activities and toxicological profiles. This guide provides a comparative overview of how mass spectrometry, particularly in conjunction with gas chromatography (GC-MS), can be employed to differentiate these isomers.

The primary challenge in distinguishing positional isomers by mass spectrometry lies in the fact that they often yield very similar fragmentation patterns. Electron ionization (EI) mass spectra may show subtle differences in the relative abundances of certain fragment ions due to the influence of the substituent positions on bond stabilities. However, for unambiguous identification, chromatographic separation prior to mass analysis is typically essential.

Comparative Analysis of Fragmentation Patterns

The mass spectra of chloro-methoxyaniline isomers are characterized by a molecular ion peak ([M]•+) and a prominent [M+2]•+ peak, a hallmark of chlorine-containing compounds due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).[1] The primary fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), or the initial loss of a chlorine radical (•Cl). The relative positions of the chloro, methoxy, and amino groups on the aniline ring influence the stability of the resulting fragment ions, leading to variations in their relative intensities.

Below is a summary of observed and predicted key fragment ions for various chloro-methoxyaniline isomers.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresPredicted Distinguishing Features
2-Chloro-5-methoxyaniline 157/159142 : [M-CH₃]⁺114 : [M-CH₃-CO]⁺122 : [M-Cl]⁺The relative abundance of the [M-CH₃]⁺ fragment is expected to be high.
3-Chloro-4-methoxyaniline 157/159142 : [M-CH₃]⁺114 : [M-CH₃-CO]⁺122 : [M-Cl]⁺The fragmentation pattern is anticipated to be very similar to other isomers, highlighting the need for chromatography.[2]
4-Chloro-2-methoxyaniline 157/159142 : [M-CH₃]⁺114 : [M-CH₃-CO]⁺122 : [M-Cl]⁺Subtle differences in the ratio of [M-CH₃]⁺ to [M-Cl]⁺ may be observable compared to other isomers.
5-Chloro-2-methoxyaniline 157/159142 : [M-CH₃]⁺114 : [M-CH₃-CO]⁺122 : [M-Cl]⁺Experimental data shows a strong peak at m/z 142, corresponding to the loss of a methyl group.[1]

Experimental Protocols

For reliable differentiation of chloro-methoxyaniline isomers, a gas chromatography-mass spectrometry (GC-MS) method is highly recommended. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, allowing the mass spectrometer to analyze each isomer individually. In some cases, derivatization of the amine group can enhance chromatographic separation and produce more distinct mass spectra.[3]

General GC-MS Protocol for Chloro-Methoxyaniline Isomer Analysis

This protocol provides a general starting point for the analysis. Optimization may be required based on the specific isomers and instrumentation.

1. Sample Preparation:

  • Dissolve the chloro-methoxyaniline isomer mixture in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a derivatization step, such as acetylation with acetic anhydride or tosylation, to improve volatility and chromatographic resolution.[3]

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 40 to 200.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Workflow for Isomer Differentiation

The logical workflow for distinguishing between chloro-methoxyaniline isomers using GC-MS is depicted in the following diagram.

workflow Workflow for Chloro-Methoxyaniline Isomer Differentiation cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Isomer Mixture Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Optional Derivatization Dissolution->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Analysis Mass Spectrometric Analysis GC_Separation->MS_Analysis Separated Isomers Retention_Time Compare Retention Times MS_Analysis->Retention_Time Mass_Spectra Analyze Mass Spectra MS_Analysis->Mass_Spectra Identification Isomer Identification Retention_Time->Identification Mass_Spectra->Identification

Caption: Experimental workflow for the separation and identification of chloro-methoxyaniline isomers using GC-MS.

References

assessing the stability of 3-Chloro-2-methoxyaniline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 3-Chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of this compound under various conditions. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on established principles of organic chemistry, stability data of structurally related compounds such as chloroanilines and methoxyanilines, and internationally recognized stability testing guidelines.

Comparative Stability Analysis

The stability of an aniline derivative is significantly influenced by the nature and position of its substituents on the aromatic ring. In this compound, the electron-withdrawing inductive effect of the chlorine atom and the electron-donating mesomeric effect of the methoxy group play crucial roles in its reactivity and degradation profile.

Influence of Substituents:

  • Chloro Group: The chlorine atom is an electron-withdrawing group via the inductive effect, which can decrease the electron density of the benzene ring and the amino group. This generally leads to a lower basicity compared to aniline.[1] Electron-withdrawing groups can also influence the susceptibility of the aromatic ring to certain types of degradation.

  • Methoxy Group: The methoxy group is an electron-donating group through the resonance (mesomeric) effect, which increases the electron density on the aromatic ring, particularly at the ortho and para positions.[1] This can increase the susceptibility to electrophilic attack and oxidative degradation. The methoxy group can also influence the compound's light absorption properties, potentially affecting its photostability.

The interplay of these opposing electronic effects in this compound dictates its overall stability profile.

Data Presentation: Predicted Stability Comparison

The following table summarizes the predicted stability of this compound under different stress conditions, in a qualitative comparison with aniline and other relevant substituted anilines. This comparison is inferred from the known stability of these classes of compounds.

ConditionThis compound (Predicted)Aniline2-Chloroaniline4-MethoxyanilineRationale for Prediction
Thermal Stability ModerateModerateModerateModerateAromatic amines are generally stable at moderate temperatures but can degrade at elevated temperatures.[2][3] The substituents are not expected to drastically alter the thermal stability under typical storage conditions.
Photostability Low to ModerateLowLowLowAnilines are known to be sensitive to light and can darken upon exposure due to oxidation and polymerization.[4][5] The methoxy group may increase light absorption, potentially accelerating photodegradation. Chloroanilines are also known to undergo photodegradation.[6]
pH Stability (Hydrolysis) HighHighHighHighAnilines are generally stable to hydrolysis across a wide pH range under normal conditions. Forced degradation under extreme pH and temperature may show some susceptibility.
Oxidative Stability LowLowLowVery LowThe amino group in anilines is susceptible to oxidation. The electron-donating methoxy group in this compound is expected to increase its susceptibility to oxidation compared to aniline and chloroaniline.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to formally assess the stability of this compound, based on the International Council for Harmonisation (ICH) and Organisation for Economic Co-operation and Development (OECD) guidelines.[7][8][9][10]

Thermal Stability Assessment (Forced Degradation)

Objective: To evaluate the intrinsic thermal stability of this compound in the solid state and in solution.

Methodology:

  • Sample Preparation:

    • Solid State: Place a known amount of this compound in a suitable open container (e.g., glass vial) to allow for exposure to the atmosphere.

    • Solution State: Prepare a solution of this compound of known concentration in a relevant solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Place the samples in a calibrated oven at elevated temperatures. According to ICH guidelines, stress testing should include temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[7]

    • Include a control sample stored at the recommended storage temperature.

  • Time Points:

    • Sample the stressed and control materials at appropriate time intervals (e.g., 0, 1, 3, 7, and 14 days). The duration can be extended depending on the observed degradation.

  • Analysis:

    • At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect the formation of degradation products.

    • Characterize any significant degradation products using techniques like LC-MS/MS and NMR.

Photostability Assessment

Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

Methodology (based on ICH Q1B): [11]

  • Sample Preparation:

    • Place solid or solution samples of this compound in chemically inert, transparent containers.

    • Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.

  • Light Source:

    • Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Exposure Conditions:

    • Place the samples and their dark controls in the photostability chamber. Maintain a constant temperature to minimize the effect of localized heat.

  • Analysis:

    • After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify any photodegradation products.

pH Stability (Hydrolysis)

Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in a series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 1.2, 4.5, 7.0, 9.0, and 12).

  • Stress Conditions:

    • Store the solutions at a controlled temperature (e.g., 25°C or an elevated temperature like 40°C or 60°C to accelerate degradation).

  • Time Points:

    • Sample the solutions at various time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound.

    • Identify any major hydrolytic degradation products.

Mandatory Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Solid Solid State Sample Thermal Thermal Stress (Elevated Temperature) Solid->Thermal Photo Photostability (UV/Vis Light) Solid->Photo Solution Solution State Sample Solution->Thermal Solution->Photo pH_Stress pH Stress (Acidic, Neutral, Basic) Solution->pH_Stress Oxidative Oxidative Stress (e.g., H2O2) Solution->Oxidative HPLC Stability-Indicating HPLC (Assay and Impurities) Thermal->HPLC Photo->HPLC pH_Stress->HPLC Oxidative->HPLC LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS If degradation > threshold NMR NMR (Structure Elucidation) HPLC->NMR If degradation > threshold Pathway Degradation Pathway Elucidation HPLC->Pathway LCMS->Pathway NMR->Pathway Report Stability Report Pathway->Report

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Potential Degradation

Degradation_Pathways cluster_compound Starting Material cluster_conditions Stress Conditions cluster_products Potential Degradation Products Compound This compound Light Photolytic (Light/UV) Heat Thermal Oxidation Oxidative Dehalogenation Dehalogenated Products Light->Dehalogenation Oxidized Oxidized Products (e.g., Nitroso, Nitro) Light->Oxidized Polymerization Polymeric Impurities Light->Polymerization Demethylation Demethylated Products (Phenols) Heat->Demethylation Heat->Polymerization Oxidation->Oxidized Oxidation->Polymerization

Caption: Potential degradation pathways for this compound.

References

A Researcher's Guide to the Analytical Determination of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of substituted anilines is paramount for applications ranging from environmental monitoring and pharmaceutical quality control to toxicology studies. Substituted anilines, a class of aromatic amines, are widely used as intermediates in the synthesis of dyes, pesticides, polymers, and pharmaceuticals. Due to their potential toxicity and carcinogenicity, reliable analytical methods are crucial for their detection and quantification in various matrices.

This guide provides a comprehensive comparison of the principal analytical methodologies for the determination of substituted anilines, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Electrochemical Methods. The performance of these techniques is objectively compared, supported by experimental data, to facilitate informed decisions in method selection and development.

Comparative Analysis of Analytical Methods

The choice of an analytical technique for substituted anilines is dictated by factors such as the required sensitivity and selectivity, the complexity of the sample matrix, and the physicochemical properties of the analyte. The following sections provide a detailed overview of the most common analytical approaches, with a summary of their quantitative performance characteristics.

Chromatographic Methods

Chromatographic techniques are the workhorses for the analysis of substituted anilines, offering excellent separation capabilities for complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of substituted anilines, particularly those that are non-volatile or thermally labile.[1] Reversed-phase HPLC with UV detection is the most common approach.[1]

Gas Chromatography (GC) offers high resolution and sensitivity, especially when coupled with specific detectors.[2] Derivatization is often required for polar anilines to improve their volatility and thermal stability. Common detectors include Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID), and Mass Spectrometry (MS).[2]

Capillary Electrophoresis (CE) provides high separation efficiency and is well-suited for the analysis of charged or polar substituted anilines. Amperometric detection can offer very low detection limits.

Spectroscopic Methods

UV-Vis Spectrophotometry is a simpler and more accessible technique, often used for the quantification of anilines after a suitable sample preparation or derivatization step to enhance sensitivity and selectivity.

Electrochemical Methods

Electrochemical Sensors offer advantages of high sensitivity, rapid response, and potential for miniaturization and in-situ analysis. Various modified electrodes have been developed for the sensitive detection of specific substituted anilines.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for the determination of substituted anilines. This allows for a direct comparison of their sensitivity and linear working ranges.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeSample MatrixReference(s)
HPLC-UV Aniline0.03 - 0.062 µg/mL0.25 - 0.57 µg/mL1.0 - 20.0 µg/mLWater[1][3]
2-Nitroaniline0.03 - 0.062 µg/mL0.25 - 0.57 µg/mL1.0 - 11.0 µg/mLWater[1][3]
4-Chloroaniline--40 - 400 µg/LWater[2]
o, m, p-Nitroaniline≤ 0.2 µg/L-1 - 100 µg/LTap and Pond Water[4][5]
3-Chloro-4-(isopentyloxy)aniline-0.05 µg/mL0.1 - 100 µg/mLReaction Mixture[6]
p-Chloroaniline--0.05 - 10 µg/LPharmaceutical Solution[7]
4-Aminophenol---Pharmaceutical Formulations[8]
GC-NPD Aniline2.3 µg/L-40 - 800 µg/LWater[2]
2-Chloroaniline1.4 µg/L-3 x MDL to 300 x MDLWater[2]
4-Chloroaniline0.66 µg/L-40 - 400 µg/LWater[2]
3,4-Dichloroaniline1.1 µg/L-3 x MDL to 300 x MDLWater[2]
2-Nitroaniline2.3 µg/L-3 x MDL to 300 x MDLWater[2]
GC-FID Aniline2 µg/m³--Ambient Air[2]
3-Nitrotoluene0.019 - 0.022 mg/mL0.058 - 0.066 mg/mL0.5 - 10 mg/mLStandard Solution
GC-MS Aniline-0.04 mg/kg0.5 - 20 µg/mLSoil[4]
3-Nitrotoluene0.017 - 0.027 mg/mL0.052 - 0.080 mg/mL-Standard Solution
Iodinated Aromatic Amines9 - 50 pg/L-3-5 orders of magnitudeUrine[3]
Capillary Electrophoresis (Amperometric Detection) m-Nitroaniline9.06 x 10⁻⁹ mol/L--Dyestuff Wastewater[1][9]
o, p-Nitroaniline---Dyestuff Wastewater[1][9]
Electrochemical Sensor 4-Aminophenol0.006 µM-0.1 - 55 µMWater and Paracetamol Tablets[10]
p-Aminophenol90 nM-0.2 - 1.6 µMWater[11]
4-Aminophenol0.15 µM-0.5 - 700.0 µMAcetaminophen Tablets and Tap Water[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to serve as a starting point for method development and validation.

Sample Preparation for Chromatographic Analysis

A crucial step in the analysis of substituted anilines, especially from complex matrices like environmental or biological samples, is sample preparation. The goal is to extract and concentrate the analytes of interest while removing interfering substances.

Liquid-Liquid Extraction (LLE):

  • Adjust the pH of the aqueous sample to >11 with a suitable base (e.g., 1.0 M NaOH).

  • Extract the sample with a water-immiscible organic solvent (e.g., methylene chloride, chloroform) in a separatory funnel.

  • Repeat the extraction process (typically 2-3 times).

  • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to the desired volume using a gentle stream of nitrogen.

Solid-Phase Extraction (SPE):

  • Condition an appropriate SPE cartridge (e.g., C18, Oasis HLB) with a suitable solvent (e.g., methanol) followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analytes with a stronger solvent (e.g., acetonitrile, ethyl acetate).

  • Concentrate the eluate if necessary.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A mixture of acetonitrile or methanol and water, often with a buffer (e.g., phosphate buffer) or an acid (e.g., formic acid) to control pH and improve peak shape.[1][6] A typical starting point is a 60:40 (v/v) mixture of methanol and water.[1]

  • Flow Rate: Typically 1.0 mL/min.[1][6]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[6]

  • Detection: UV detection at a wavelength where the aniline derivative has maximum absorbance (e.g., 240 nm or 254 nm).[6][12]

  • Injection Volume: Typically 10-20 µL.[12]

  • Quantification: Based on a calibration curve constructed from the peak areas of standard solutions of known concentrations.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Nitrogen-Phosphorus Detector (NPD).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250°C.[2]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70°C, hold for 1 minute, then ramp to 150°C at 3°C/min.

  • Detector Temperature: Typically 300°C.[2]

  • Injection: 1 µL, splitless injection.[2]

  • Quantification: Based on a calibration curve generated from the analysis of standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (if necessary): To improve volatility, anilines can be derivatized, for example, by acylation.

  • Column: A capillary column such as a 5% diphenyl - 95% dimethylpolysiloxane column is commonly used.[2]

  • Carrier Gas: Helium.

  • Injector and Oven Temperatures: Similar to GC-NPD, optimized for the specific analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For enhanced sensitivity, selected ion monitoring (SIM) can be used.[2]

  • Quantification: Based on the peak area of a characteristic ion of the analyte, using a calibration curve.

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical processes, the following diagrams are provided in the DOT language for Graphviz.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (HPLC/GC/CE) Concentration->Chromatography Detection Detection (UV/MS/NPD/FID/AD) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the analysis of substituted anilines.

Method_Selection start Analyte Properties? volatile Volatile & Thermally Stable? start->volatile gc GC-based Methods (GC-MS, GC-NPD, GC-FID) volatile->gc Yes hplc HPLC-UV volatile->hplc No polar Polar/Charged? polar->hplc No ce Capillary Electrophoresis polar->ce Yes electrochem Electrochemical Methods hplc->polar

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-methoxyaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Chloro-2-methoxyaniline, ensuring the safety of laboratory personnel and compliance with regulations.

chercheurs, scientifiques et professionnels du développement de médicaments. This document outlines the necessary personal protective equipment (PPE), spill cleanup procedures, and the final disposal process.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3][4] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

II. Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, ensure that the following personal protective equipment is worn and safety measures are in place.

Equipment/Measure Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.To prevent skin contact and irritation.[4][5][6]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.[4][5]To avoid inhalation of harmful dust or vapors.[5][6]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][6]To prevent accidental ingestion.
Emergency Equipment Eyewash stations and safety showers must be readily accessible.For immediate decontamination in case of exposure.

III. Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be conducted in a manner that minimizes exposure and environmental contamination.

Step 1: Waste Collection and Storage

  • Segregation: Collect all waste containing this compound, including contaminated labware and PPE, in a designated and properly labeled hazardous waste container.

  • Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and is kept tightly closed when not in use.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7] The storage area should be secure and accessible only to authorized personnel.[2][5][6]

Step 2: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[5][6][8] This can be achieved using sand, earth, or other non-combustible absorbent materials.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material. To minimize dust generation, you can dampen the material with water before sweeping.[5] Ensure any vacuum cleaner used is equipped with a HEPA filter.[5]

    • Collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • PPE Disposal: All contaminated cleaning materials and PPE must be disposed of as hazardous waste.

Step 3: Final Disposal

  • Licensed Disposal Vendor: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, regional, and national environmental regulations.[5][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

  • Contaminated Packaging: Dispose of the original container as unused product unless it has been properly decontaminated.[6]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Is it a spill? A->B C Follow Spill Management Protocol - Evacuate & Ventilate - Contain Spill - Clean Up with Absorbent - Decontaminate Area B->C Yes D Collect in Designated Hazardous Waste Container B->D No (Routine Waste) C->D E Store in a Secure, Well-Ventilated Area D->E F Contact EHS for Pickup by Licensed Disposal Vendor E->F G Final Disposal at an Approved Facility F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

Personal protective equipment for handling 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Chloro-2-methoxyaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Aniline, 3-chloro-2-methoxy-

  • CAS Number: 51114-68-2

  • Molecular Formula: C₇H₈ClNO

  • Molecular Weight: 157.60 g/mol [1]

Primary Hazards:

  • Irritant[1]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Adherence to these recommendations is critical to prevent exposure.

PPE CategorySpecification
Eye and Face Safety glasses with side shields, chemical goggles, or a face shield (minimum 8 inches) are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Wear compatible chemical-resistant gloves. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes according to EN 374) is recommended.[3] Contaminated gloves should be replaced immediately.
Respiratory A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls if risk assessment shows it is necessary.[2] If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[2]
Body Wear appropriate protective clothing to prevent skin exposure.[4][5] A lab coat or chemical-resistant apron is mandatory.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood.[6]

  • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[3]

  • Do not eat, drink, or smoke when using this product.[2][3][4]

  • Keep containers securely sealed when not in use.[3]

  • Avoid physical damage to containers.[3]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash off with soap and plenty of water.[2][4][5] Seek medical attention if irritation occurs.[3]

  • Inhalation: Move the person into fresh air.[2][4][5] If not breathing, give artificial respiration.[2][4][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2][7] Never give anything by mouth to an unconscious person.[2][7] Call a physician or poison control center immediately.[6]

4. Spill Response:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • For minor spills, use an inert absorbent material to soak up the substance.[2]

  • Collect the absorbed material and place it in a suitable, closed, and labeled container for disposal.[2][3]

  • Clean the spill area thoroughly.

  • Prevent the spill from entering drains.[2]

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Chemical Waste: Dispose of this compound and any reaction byproducts in a designated, labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable lab coats, must be placed in a sealed and labeled container for hazardous waste disposal.

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] Do not dispose of down the drain.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials handle_chemical Handle this compound prep_materials->handle_chemical handle_avoid_contact Avoid Personal Contact handle_chemical->handle_avoid_contact emergency_exposure In Case of Exposure handle_chemical->emergency_exposure If Exposure Occurs emergency_spill In Case of Spill handle_chemical->emergency_spill If Spill Occurs handle_no_eat No Eating, Drinking, or Smoking handle_avoid_contact->handle_no_eat handle_seal Keep Container Sealed handle_no_eat->handle_seal dispose_waste Collect Hazardous Waste handle_seal->dispose_waste dispose_container Seal in Labeled Container dispose_waste->dispose_container dispose_regulations Dispose via Approved Vendor dispose_container->dispose_regulations

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-methoxyaniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.